2-Hydroxymethyl Olanzapine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIERBPQFAFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431692 | |
| Record name | 2-Hydroxymethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174756-45-7 | |
| Record name | 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174756-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-290411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxymethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-290411 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxymethyl Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine. While the synthesis and existence of this compound are documented, detailed public-domain quantitative data on reaction yields and comprehensive spectral analyses are scarce. This guide compiles available information and presents illustrative data to serve as a practical resource for researchers in drug development and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the condensation of 2-fluoronitrobenzene and thiophene-2-amine. The resulting secondary amine undergoes formylation, followed by reductive cyclization to form a key benzodiazepine intermediate. This intermediate is then reduced and finally condensed with N-methylpiperazine to yield the target compound.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 2-(2-Nitroanilino)thiophene (III)
-
In a suitable reaction vessel, dissolve 2-fluoronitrobenzene (I) and thiophene-2-amine (II) in dimethyl sulfoxide (DMSO).
-
Add lithium hydroxide (LiOH) to the mixture.
-
Stir the reaction mixture at a specified temperature for a sufficient time to ensure the completion of the condensation reaction.
-
Upon completion, quench the reaction and use an appropriate extraction procedure to isolate the crude product, 2-(2-nitroanilino)thiophene (III).
-
Purify the crude product using techniques such as column chromatography or recrystallization.
Step 2: Synthesis of 2-(2-Nitroanilino)thiophene-5-carbaldehyde (IV)
-
Dissolve the purified 2-(2-nitroanilino)thiophene (III) in dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled solution.
-
Allow the reaction to proceed until formylation is complete, monitoring by a suitable method like Thin Layer Chromatography (TLC).
-
Work up the reaction mixture to isolate the crude aldehyde product (IV).
Step 3: Synthesis of 4-Amino-10H-thieno[2,3-b][1][2]benzodiazepine-2-carbaldehyde (V)
-
Suspend the aldehyde (IV) in ethanol.
-
Add a solution of stannous chloride (SnCl₂) in ethanol to the suspension.
-
Reflux the mixture to facilitate the reductive cyclization.
-
Monitor the reaction for the formation of the tricyclic benzodiazepine structure (V).
-
Isolate and purify the product.
Step 4: Synthesis of (4-Amino-10H-thieno[2,3-b][1][2]benzodiazepin-2-yl)methanol (VI)
-
Dissolve the carbaldehyde (V) in ethanol.
-
Add sodium borohydride (NaBH₄) in portions to reduce the aldehyde to the corresponding alcohol.
-
Stir the reaction until the reduction is complete.
-
Isolate and purify the hydroxymethyl derivative (VI).
Step 5: Synthesis of 2-(Hydroxymethyl)-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine (Final Product)
-
Condense the hydroxymethyl intermediate (VI) with N-methylpiperazine (VII) in a toluene/DMSO solvent mixture.
-
Heat the reaction mixture to drive the condensation.
-
Upon completion, cool the mixture and isolate the crude this compound.
-
Purify the final product using a suitable method, such as column chromatography, to obtain a high-purity sample.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.
Experimental Protocols:
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., mobile phase) to a known concentration.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.
-
Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern for structural elucidation. A study has identified a degradant with m/z 329, which was confirmed as 2-hydroxymethyl-OLZ using LC-MS techniques[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectra: ¹H NMR and ¹³C NMR spectra should be acquired. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Disclaimer: The numerical values in these tables are illustrative and representative of typical results for similar compounds, as specific experimental data is not widely available in the public domain.
Table 1: Synthesis Reaction Parameters (Illustrative)
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Condensation | LiOH | DMSO | Ambient | 12 | 85 |
| 2 | Formylation | POCl₃ | DMF | 0 - Ambient | 4 | 70 |
| 3 | Reductive Cyclization | SnCl₂ | Ethanol | Reflux | 8 | 65 |
| 4 | Reduction | NaBH₄ | Ethanol | Ambient | 2 | 90 |
| 5 | Condensation | N-methylpiperazine | Toluene/DMSO | 100 | 16 | 60 |
Table 2: HPLC Purity Analysis (Illustrative)
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 4.8 min |
| Purity (by area %) | >98% |
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Calculated [M+H]⁺ | 329.1436 |
| Observed [M+H]⁺ | 329.1431 |
Table 4: Illustrative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.50 | m | 4H | Aromatic-H |
| 6.85 | s | 1H | Thiophene-H |
| 4.50 | s | 2H | -CH₂OH |
| 5.20 | t | 1H | -CH₂OH |
| 3.40 | t | 4H | Piperazine-H |
| 2.40 | t | 4H | Piperazine-H |
| 2.20 | s | 3H | N-CH₃ |
| 8.50 | s | 1H | NH |
Table 5: Illustrative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C=N |
| 152.0 - 120.0 | Aromatic & Thiophene-C |
| 60.0 | -CH₂OH |
| 55.0 | Piperazine-C |
| 48.0 | Piperazine-C |
| 46.0 | N-CH₃ |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its analytical characterization.
Caption: Workflow from synthesis to characterization.
Metabolic Pathway of Olanzapine to this compound
This compound is a minor metabolite of Olanzapine, formed through oxidation catalyzed by the cytochrome P450 enzyme CYP2D6.[3]
Caption: Olanzapine metabolism via CYP2D6.
References
The Mechanism of 2-Hydroxymethyl Olanzapine Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through glucuronidation and cytochrome P450 (CYP) mediated oxidation. The formation of 2-Hydroxymethyl Olanzapine, a minor but notable metabolite, is catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This technical guide provides a comprehensive overview of the mechanism of this compound formation, including the involved enzymatic pathways, quantitative kinetic data, and detailed experimental protocols for its in vitro investigation. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of olanzapine.
Introduction to Olanzapine Metabolism
Olanzapine is primarily metabolized in the liver, with less than 10% of the parent drug being excreted unchanged. The biotransformation of olanzapine is a complex process involving both Phase I oxidative reactions and Phase II conjugation reactions. The main metabolic pathways are direct N-glucuronidation and CYP-mediated oxidation.[1][2] The major circulating metabolites, 10-N-glucuronide and 4'-N-desmethyl olanzapine, are considered pharmacologically inactive at clinically relevant concentrations.[1]
Several CYP isoenzymes are involved in the oxidative metabolism of olanzapine, with CYP1A2 being the most significant contributor, primarily responsible for the formation of 4'-N-desmethyl olanzapine.[3][4] The formation of this compound, the focus of this guide, is a minor metabolic pathway catalyzed predominantly by CYP2D6.[4][5][6][7]
The Role of CYP2D6 in this compound Formation
The formation of this compound occurs via the hydroxylation of the methyl group on the thiophene ring of the olanzapine molecule. In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant human CYP enzymes have conclusively identified CYP2D6 as the principal enzyme responsible for this metabolic reaction.[6] While other CYPs, such as CYP3A4, may have a minor contribution, the formation of this metabolite is strongly correlated with CYP2D6 activity.[3]
The clinical significance of this pathway is linked to the well-known genetic polymorphism of the CYP2D6 gene, which can lead to significant inter-individual and inter-ethnic variations in the enzyme's metabolic capacity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. This variability can influence the plasma concentrations of olanzapine and its metabolites, potentially impacting therapeutic efficacy and the risk of adverse drug reactions. However, due to the minor nature of the 2-hydroxymethylation pathway in overall olanzapine clearance, the impact of CYP2D6 polymorphism on olanzapine's clinical pharmacokinetics is generally not considered to be clinically significant.[8]
Quantitative Data on this compound Formation
Quantitative analysis of the kinetics of this compound formation has been challenging due to its low formation rate. Early in vitro studies using human liver microsomes observed biphasic kinetics for the formation of this metabolite, suggesting the involvement of both a high-affinity and a low-affinity enzyme system.[6]
The following table summarizes the available kinetic parameters for the formation of this compound.
| Metabolite | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| This compound | Human Liver Microsomes (High-Affinity Component) | - | - | ~0.2 | [6] |
Note: Specific Km and Vmax values for the CYP2D6-mediated formation of this compound are not consistently reported in the literature, likely due to the low turnover rate. The intrinsic clearance (CLint) for the high-affinity component provides an estimate of the catalytic efficiency of the enzyme at low substrate concentrations.
Experimental Protocols
This section outlines detailed methodologies for the in vitro investigation of this compound formation.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To determine the kinetics of this compound formation in a mixed-enzyme system representative of the human liver.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein).
-
Olanzapine (at various concentrations, e.g., 1-500 µM, to determine kinetics).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled olanzapine or a structurally similar compound).
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Recombinant Human CYP2D6 Enzyme Assay
Objective: To confirm the specific role of CYP2D6 in the formation of this compound and to determine its enzyme kinetics.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture similar to the HLM assay, but replace the HLMs with recombinant human CYP2D6 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells). The concentration of the recombinant enzyme should be optimized for the assay.
-
-
Reaction Initiation, Incubation, and Termination:
-
Follow the same procedures as described for the HLM assay (Sections 4.1.2 - 4.1.4).
-
-
Sample Processing:
-
Follow the same procedure as described for the HLM assay (Section 4.1.5).
-
Analytical Methodology: LC-MS/MS Quantification
Objective: To accurately and sensitively quantify the formation of this compound.
Methodology:
-
Chromatographic Separation:
-
Inject the supernatant from the sample processing step into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Couple the HPLC/UHPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of a this compound analytical standard.
-
Quantify the amount of this compound formed in the in vitro samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Metabolic Pathway of Olanzapine to this compound
Caption: CYP2D6-mediated hydroxylation of olanzapine.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro olanzapine metabolism.
Conclusion
The formation of this compound is a minor metabolic pathway in the overall disposition of olanzapine, primarily catalyzed by the polymorphic enzyme CYP2D6. While the contribution of this pathway to the total clearance of olanzapine may be limited, a thorough understanding of its mechanism is essential for a complete pharmacological profile of the drug. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise enzyme kinetics and the clinical implications of CYP2D6 polymorphism on this specific metabolic route will continue to refine our understanding of olanzapine's metabolism and contribute to its safe and effective therapeutic use.
References
- 1. ClinPGx [clinpgx.org]
- 2. g-standaard.nl [g-standaard.nl]
- 3. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-Hydroxymethyl Olanzapine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these is 2-Hydroxymethyl Olanzapine, a minor metabolite generated through the action of the cytochrome P450 isoenzyme CYP2D6.[1][2][3] This technical guide provides a comprehensive overview of the known biological activity of this compound, synthesizing available data on its pharmacology, and outlining the experimental methodologies relevant to its characterization. While extensive research has focused on the parent drug, olanzapine, and its major metabolites, data specifically detailing the biological activity of this compound are limited, with prevailing evidence suggesting it is pharmacologically inactive at clinically relevant concentrations.[1][4]
Metabolic Pathway of Olanzapine to this compound
Olanzapine is primarily metabolized through direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation. The formation of this compound is a minor oxidative pathway catalyzed specifically by CYP2D6.[1][2][5]
Quantitative Data on Biological Activity
Current scientific literature indicates that this compound, along with other major metabolites of olanzapine such as 10-N-glucuronide and 4'-N-desmethyl olanzapine, are considered to be pharmacologically inactive at the concentrations observed in vivo.[4] A key study by Calligaro and colleagues in 1997 synthesized and compared the pharmacology of olanzapine metabolites, including this compound, with the parent compound, concluding their lack of significant pharmacological activity. While specific quantitative data from this study are not widely available in subsequent literature, the consistent reporting of its inactivity suggests that any receptor binding affinities (Ki) or functional activities (EC50/IC50) are significantly lower than those of olanzapine.
For comparative purposes, the receptor binding profile of the parent compound, olanzapine, is presented below. It is anticipated that the binding affinities of this compound for these receptors are substantially weaker.
Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Ki (nM) |
|---|---|
| Dopamine D1 | High Affinity |
| Dopamine D2 | High Affinity |
| Dopamine D4 | High Affinity |
| Serotonin 5-HT2A | High Affinity |
| Serotonin 5-HT2C | High Affinity |
| Serotonin 5-HT3 | High Affinity |
| α1-Adrenergic | High Affinity |
| Histamine H1 | High Affinity |
| Muscarinic (M1-5) | High Affinity |
Source: Data compiled from publicly available pharmacological databases and literature.[6][7]
Signaling Pathways
Given the reported pharmacological inactivity of this compound, it is not expected to significantly modulate key signaling pathways associated with antipsychotic activity, such as those downstream of dopamine and serotonin receptors. The primary mechanism of action of olanzapine involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which in turn modulates intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and phosphoinositide turnover.
Experimental Protocols
The characterization of the biological activity of a compound like this compound typically involves a series of in vitro assays. The following are detailed methodologies representative of those that would be employed.
Synthesis of this compound
A common synthetic route involves the condensation of 2-fluoronitrobenzene with 2-aminothiophene, followed by formylation and reductive cyclization to form the core benzodiazepine structure. Subsequent reaction with N-methylpiperazine and a final oxidation step yields this compound.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2 or serotonin 5-HT2A receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to maintain physiological pH and ionic strength.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of 2-Hydroxymethyl Olanzapine in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. One of these, 2-Hydroxymethyl Olanzapine, is formed through a minor metabolic pathway mediated by the cytochrome P450 enzyme CYP2D6.[1] Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of olanzapine's safety and efficacy, as metabolites can contribute to both the therapeutic effects and potential adverse reactions of the parent drug. This technical guide provides a summary of the available information on the pharmacokinetic profile of this compound in rats, including its metabolic pathway and relevant experimental methodologies. While specific pharmacokinetic parameters for this compound in rats are not extensively documented in publicly available literature, this guide synthesizes related data for the parent compound, olanzapine, to provide a foundational understanding for future research.
Metabolic Pathway of Olanzapine to this compound
Olanzapine is primarily metabolized in the liver. The formation of this compound is a result of oxidation, a phase I metabolic reaction. The key enzyme responsible for this specific transformation is CYP2D6.[1] This pathway is considered minor compared to the primary metabolic routes of olanzapine, which include direct glucuronidation and oxidation mediated by CYP1A2.[1]
Pharmacokinetic Parameters
Olanzapine Pharmacokinetics in Rats (for reference)
| Parameter | Value | Species/Strain | Dosage | Route of Administration | Source |
| Tmax (Time to Peak Concentration) | ~45 minutes | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |
| t½ (Terminal Half-life) | 2.5 hours (plasma) | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |
| AUC (Area Under the Curve) | Data not available | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |
| Cmax (Peak Concentration) | Data not available | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |
Note: The table above presents data for the parent drug, olanzapine, as specific data for this compound in rats is not available. It is anticipated that the Tmax of a metabolite would be equal to or later than the Tmax of the parent drug.
Experimental Protocols
A detailed experimental protocol for a pharmacokinetic study of this compound in rats would typically involve the following steps. This protocol is a composite based on standard practices for pharmacokinetic studies of olanzapine and its metabolites.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male and/or Female
-
Health Status: Healthy, specific pathogen-free
Dosing
-
Drug: Olanzapine
-
Dose: A single oral dose (e.g., 6 mg/kg) is administered.
-
Vehicle: A suitable vehicle for oral administration (e.g., water, saline, or a suspension agent).
Sample Collection
-
Matrix: Blood (plasma)
-
Time Points: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Method: Blood is collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein.
-
Anticoagulant: An appropriate anticoagulant (e.g., EDTA or heparin) is used.
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of olanzapine and this compound in rat plasma.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analytes from the plasma matrix.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for both olanzapine and this compound would need to be optimized.
Data Gaps and Future Research
This review highlights a significant gap in the publicly available literature regarding the specific pharmacokinetic profile of this compound in rats. While the metabolic pathway is known, quantitative data on its plasma concentrations, rate of formation, and elimination are lacking.
Future research should focus on:
-
Conducting dedicated pharmacokinetic studies in rats to determine the Cmax, Tmax, AUC, and half-life of this compound after oral administration of olanzapine.
-
Developing and validating a sensitive bioanalytical method for the simultaneous quantification of olanzapine and its key metabolites, including this compound, in rat plasma.
-
Investigating the potential for inter-individual variability in the formation of this compound in rats, which may be influenced by genetic polymorphisms in CYP2D6.
A thorough understanding of the pharmacokinetic properties of all major and minor metabolites is essential for a complete risk-benefit assessment of olanzapine and for the development of safer and more effective antipsychotic therapies.
References
An In-depth Technical Guide to 2-Hydroxymethyl Olanzapine: Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxymethyl Olanzapine, a minor metabolite and degradation product of the atypical antipsychotic drug olanzapine. The document details its discovery, chemical synthesis, and biological significance, with a focus on its metabolic pathway and analytical quantification. While this compound is generally considered clinically inactive, its formation and detection are relevant for understanding the complete metabolic profile of olanzapine and for analytical purposes in pharmaceutical and clinical settings. This guide consolidates available quantitative data, outlines experimental protocols, and visualizes key pathways to serve as a valuable resource for professionals in pharmaceutical research and development.
Introduction
Olanzapine is a widely prescribed second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Like most pharmaceuticals, olanzapine undergoes extensive metabolism in the body, leading to the formation of several metabolites. One of these is this compound.
This metabolite is formed through the hydroxylation of the methyl group on the thiophene ring of the olanzapine molecule.[3] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 and represents a minor pathway in the overall metabolism of olanzapine.[4][5][6] this compound has also been identified as a degradation product of olanzapine in aqueous solutions, a process influenced by the presence of oxygen.[7][8] Although considered clinically inactive, understanding the formation, characteristics, and quantification of this compound is crucial for a complete pharmacokinetic profile of olanzapine and for the development of robust analytical methods.
Discovery and Significance
The discovery of this compound is rooted in the extensive investigation of olanzapine's metabolic fate in humans. Early studies on the biotransformation of olanzapine identified several metabolites, including N-desmethylolanzapine and olanzapine N-oxide, as well as glucuronide conjugates.[4] Further research pinpointing the specific enzymatic pathways revealed the role of CYP2D6 in the formation of this compound, albeit as a minor contributor to olanzapine's overall clearance.[6][9]
In addition to its role as a metabolite, this compound has been identified as a novel degradation product of olanzapine in aqueous solutions.[7][8] Studies have shown that the degradation of olanzapine to this hydroxymethyl derivative is influenced by oxygen and can be inhibited by the presence of antioxidants like ascorbic acid.[7][8] This discovery is significant for the pharmaceutical industry, particularly in the context of formulation development and stability testing of olanzapine-containing products.
While this compound is generally regarded as a clinically inactive metabolite, its presence can be an important marker in metabolic studies and toxicological screenings.[4] Accurate quantification of this and other metabolites is essential for therapeutic drug monitoring and for understanding inter-individual variability in olanzapine metabolism, which can be influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.[9]
Quantitative Data
Quantitative pharmacological and pharmacokinetic data specifically for this compound are scarce in publicly available literature. This is likely due to its status as a minor and clinically inactive metabolite. However, for context and comparison, the following tables summarize the key quantitative data for the parent compound, olanzapine.
Table 1: Pharmacokinetic Parameters of Olanzapine
| Parameter | Value | Reference |
| Bioavailability | ~60% | [6] |
| Time to Peak Concentration (Tmax) | ~6 hours | [6] |
| Elimination Half-Life | 21 to 54 hours | [10] |
| Apparent Plasma Clearance | 12 to 47 L/hr | [11] |
| Volume of Distribution | ~1000 L | [11] |
| Protein Binding | 93% | [11] |
Table 2: Receptor Binding Affinities (Ki) of Olanzapine
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 69 | [12] |
| Dopamine D2 | High Affinity | [13] |
| Dopamine D3 | High Affinity | [13] |
| Dopamine D4 | High Affinity | [13] |
| Serotonin 5-HT2A | 30-40 (IC50) | [12] |
| Serotonin 5-HT2B | 30-40 (IC50) | [12] |
| Serotonin 5-HT2C | 15 | [12] |
| Muscarinic M1 | 70 | [12] |
| Muscarinic M2 | 622 | [12] |
| Muscarinic M3 | 126 | [12] |
| Muscarinic M4 | 350 | [12] |
| Muscarinic M5 | 82 | [12] |
| α1-Adrenergic | 9 | [12] |
| Histamine H1 | 19 | [12] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as described in the literature.[14] The following protocol is a composite of the available information.
Objective: To synthesize 2-(hydroxymethyl)-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][4][15]benzodiazepine.
Materials:
-
2-Fluoronitrobenzene
-
2-Aminothiophene
-
Lithium hydroxide (LiOH)
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Stannous chloride (SnCl2)
-
Ethanol
-
Sodium borohydride (NaBH4)
-
N-methylpiperazine
-
Toluene
Procedure:
-
Step 1: Synthesis of 2-(2-Nitroanilino)thiophene. Condense 2-fluoronitrobenzene with 2-aminothiophene in the presence of LiOH in DMSO to yield the secondary amine, 2-(2-nitroanilino)thiophene.
-
Step 2: Formylation. Formylate the product from Step 1 with DMF and POCl3 to introduce an aldehyde group, yielding 2-(2-nitroanilino)thiophene-3-carbaldehyde.
-
Step 3: Reductive Cyclization. Perform a reductive cyclization of the aldehyde from Step 2 using SnCl2 in ethanol. This step reduces the nitro group to an amine and facilitates the formation of the benzodiazepine ring, resulting in 4-amino-10H-thieno[2,3-b][4][15]benzodiazepine-2-carbaldehyde.
-
Step 4: Reduction of the Aldehyde. Reduce the aldehyde group of the product from Step 3 to a hydroxymethyl group using NaBH4 in ethanol. This yields 4-amino-2-(hydroxymethyl)-10H-thieno[2,3-b][4][15]benzodiazepine.
-
Step 5: Condensation with N-methylpiperazine. Condense the product from Step 4 with N-methylpiperazine in a mixture of toluene and DMSO to afford the final product, 2-(hydroxymethyl)-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][4][15]benzodiazepine (this compound).
-
Purification: The final product should be purified using appropriate techniques such as column chromatography or recrystallization to achieve the desired purity. The specific conditions for purification are not detailed in the available literature and would need to be optimized.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of olanzapine and its metabolites, including this compound, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To develop and validate an LC-MS/MS method for the quantification of this compound in plasma or serum.
Materials and Equipment:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity with a 6460 Triple Quadrupole MS)
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.8 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Internal standard (IS) (e.g., olanzapine-d3)
-
Plasma/serum samples
-
Protein precipitation reagents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma/serum, add an appropriate amount of the internal standard solution. b. Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient Elution: Develop a gradient program to achieve optimal separation of olanzapine and its metabolites. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A specific gradient would be, for example, starting with 10% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 8 minutes.[16]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard. For reference, the m/z for olanzapine is 313.1, with common product ions at 256.1 and 198.0.[17] The m/z for this compound would be expected to be higher due to the addition of an oxygen atom.
-
Optimization: Optimize MS parameters such as fragmentor voltage, collision energy, and cell accelerator voltage for each analyte to maximize signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Olanzapine Metabolism and Formation of this compound
The metabolic conversion of olanzapine to this compound is a minor pathway mediated by the CYP2D6 enzyme. The following diagram illustrates the primary metabolic routes of olanzapine.
Caption: Metabolic pathways of olanzapine.
Simplified Dopamine D2 Receptor Signaling Pathway
Olanzapine acts as an antagonist at the dopamine D2 receptor, which is a key mechanism of its antipsychotic effect. The following diagram illustrates a simplified view of the D2 receptor signaling cascade.
Caption: Antagonism of Dopamine D2 receptor signaling by olanzapine.
Simplified Serotonin 5-HT2A Receptor Signaling Pathway
Olanzapine also exhibits antagonist activity at the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects.
Caption: Antagonism of Serotonin 5-HT2A receptor signaling by olanzapine.
Experimental Workflow for Metabolite Identification
The following diagram outlines a typical experimental workflow for the identification and quantification of olanzapine metabolites from a biological sample.
Caption: Workflow for olanzapine metabolite analysis.
Conclusion
This compound is a minor, clinically inactive metabolite and a known degradation product of olanzapine. Its formation via CYP2D6-mediated metabolism and as a product of oxidative degradation highlights important aspects of olanzapine's overall disposition and stability. While specific pharmacological and pharmacokinetic data for this metabolite are limited, the analytical methods for its detection and quantification are well-established within the broader context of olanzapine therapeutic drug monitoring. This technical guide provides a consolidated resource for researchers and professionals, offering insights into the synthesis, metabolism, and analysis of this compound, and underscores the importance of characterizing even minor metabolites for a comprehensive understanding of a drug's behavior. Further research to elucidate the specific properties of this compound could provide a more complete picture of olanzapine's pharmacology.
References
- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 12. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Olanzapine to 2-Hydroxymethyl Olanzapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug olanzapine, with a specific focus on the formation of its metabolite, 2-hydroxymethyl olanzapine. Olanzapine undergoes extensive hepatic metabolism, and understanding the specific pathways and enzymes involved is crucial for predicting drug-drug interactions and inter-individual variability in patient response. This document details the enzymatic processes, presents quantitative kinetic data, and provides comprehensive experimental protocols for studying this metabolic conversion in a laboratory setting. The primary enzyme responsible for the formation of this compound is Cytochrome P450 2D6 (CYP2D6), a key enzyme in the metabolism of numerous clinically important drugs.
Introduction
Olanzapine is a thienobenzodiazepine derivative widely used in the treatment of schizophrenia and bipolar disorder. Following oral administration, olanzapine is extensively metabolized, with less than 10% of the parent drug excreted unchanged. The biotransformation of olanzapine occurs primarily in the liver and involves both Phase I oxidative reactions and Phase II conjugation reactions. The main metabolic pathways are direct N-glucuronidation and cytochrome P450 (CYP)-mediated oxidation.
One of the oxidative metabolites is this compound, formed through the hydroxylation of the methyl group on the thiophene ring. While considered a minor pathway compared to N-demethylation and glucuronidation, the formation of this compound is significant as it is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2] Variability in CYP2D6 activity can, therefore, influence the metabolic profile of olanzapine. This guide will focus on the in vitro characterization of this specific metabolic reaction.
Metabolic Pathway of Olanzapine to this compound
The formation of this compound from olanzapine is a Phase I oxidative reaction. This hydroxylation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] Other CYP isoforms, such as CYP3A4 and CYP2C9, may have a minor role.[4]
Quantitative Analysis of this compound Formation
The kinetics of the formation of this compound can be determined in vitro using human liver microsomes (HLMs) or recombinant human CYP enzymes. The Michaelis-Menten kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the enzyme kinetics.
| System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes (HLMs) | Mixed CYPs | 28 ± 6 | 13 ± 1 | (Rowland et al., 2015) |
| Recombinant Human CYP | CYP2D6 | 23 ± 3 | 1.8 ± 0.1 (pmol/min/pmol CYP2D6) | (Rowland et al., 2015) |
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to determine the kinetics of this compound formation using human liver microsomes.
Objective
To determine the Km and Vmax for the formation of this compound from olanzapine in pooled human liver microsomes.
Materials and Reagents
-
Olanzapine (analytical standard)
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not present in the incubation)
-
Deionized water
Experimental Workflow
Detailed Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of olanzapine at various concentrations in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) with cold 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, combine the HLM suspension and the olanzapine stock solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). Linearity of the reaction with respect to time and protein concentration should be established in preliminary experiments.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new set of tubes for analysis.
-
Analytical Method: UPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for the sensitive and selective quantification of this compound.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for olanzapine, this compound, and the internal standard need to be determined and optimized. For this compound, a potential transition is m/z 329.1 -> 256.1.
-
Data Analysis
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the this compound standard.
-
Quantify the amount of this compound formed in each incubation sample using the standard curve.
-
Calculate the initial velocity (v) of the reaction at each olanzapine concentration.
-
Plot the initial velocity against the substrate (olanzapine) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Conclusion
The in vitro metabolism of olanzapine to this compound is a key pathway for understanding the complete metabolic profile of this widely used antipsychotic. The primary involvement of the polymorphic enzyme CYP2D6 in this reaction highlights the potential for inter-individual variability in olanzapine metabolism and response. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic pathway in a laboratory setting. A thorough understanding of these metabolic processes is essential for the development of safer and more effective therapeutic strategies.
References
The Role of Cytochrome P450 2D6 in the Formation of 2-Hydroxymethyl Olanzapine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Olanzapine, an atypical antipsychotic, undergoes extensive metabolism primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation. The N-demethylation pathway, catalyzed predominantly by CYP1A2, and direct glucuronidation represent the major metabolic routes. This technical guide focuses on a specific, minor metabolic pathway: the formation of 2-hydroxymethyl olanzapine, a reaction catalyzed by the polymorphic enzyme CYP2D6. While this pathway is not the primary determinant of olanzapine clearance, understanding its contribution is crucial for a complete pharmacokinetic profile, particularly when considering polypharmacy and genetic variations in patients. This document consolidates in-vitro kinetic data, outlines relevant experimental protocols, and visually represents the metabolic and experimental frameworks to provide a comprehensive resource for researchers in drug metabolism and development.
Overview of Olanzapine Metabolism
Olanzapine is subject to significant hepatic first-pass metabolism, with over 40% of an oral dose being metabolized before reaching systemic circulation.[1] The biotransformation of olanzapine is complex, involving multiple enzymes and pathways. The main circulating metabolites are the clinically inactive 10-N-glucuronide and 4'-N-desmethylolanzapine.[2][3][4]
The key metabolic pathways are:
-
Direct Glucuronidation: Formation of 10-N-glucuronide is a major pathway.[2][5]
-
CYP1A2-mediated Oxidation: This is the primary oxidative pathway, leading to the formation of 4'-N-desmethylolanzapine.[2][5][6] The activity of CYP1A2 is a significant factor in olanzapine clearance and can be influenced by factors such as smoking.[2][7]
-
FMO3-mediated Oxidation: Flavin-containing monooxygenase 3 (FMO3) catalyzes the formation of olanzapine N-oxide.[2][6]
-
CYP2D6-mediated Oxidation: This is a minor pathway responsible for the formation of this compound.[2][4][5][6]
CYP2D6-Mediated 2-Hydroxymethylation
In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified CYP2D6 as the catalyst for the 2-hydroxymethylation of olanzapine.[6] The rate of this compound formation has been shown to correlate directly with CYP2D6 levels and activity in liver microsome panels.[6]
While established as a metabolic route, this pathway's contribution to the overall clearance of olanzapine is considered minor compared to CYP1A2-mediated N-demethylation and direct glucuronidation.[2][4][8][9][10][11] Consequently, the clinical significance of this pathway is a subject of ongoing discussion. Some studies suggest that the impact of CYP2D6 genetic polymorphisms on olanzapine pharmacokinetics is negligible.[12][13] For instance, co-administration with the CYP2D6 inhibitor fluoxetine did not lead to clinically significant changes in olanzapine clearance.[1][4] However, other reports indicate that CYP2D6 inhibitors might lead to moderately increased olanzapine concentrations, suggesting that the pathway's role should not be entirely dismissed, especially in individuals who are poor metabolizers or are taking multiple medications.[13]
References
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 6. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. The Implications of Cytochrome P450 2D6/CYP2D6 Polymorphism in the Therapeutic Response of Atypical Antipsychotics in Adolescents with Psychosis—A Prospective Study [mdpi.com]
- 11. g-standaard.nl [g-standaard.nl]
- 12. researchgate.net [researchgate.net]
- 13. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of 2-Hydroxymethyl Olanzapine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Structure and Properties
This compound is a derivative of Olanzapine where the methyl group at the 2-position of the thieno[2,3-b][1][2]benzodiazepine core has been hydroxylated.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][3]diazepin-2-yl)methanol | [4] |
| CAS Number | 174756-45-7 | [4] |
| Molecular Formula | C₁₇H₂₀N₄OS | [4] |
| Molecular Weight | 328.43 g/mol | [4] |
| Appearance | Brown Solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Metabolism and Pharmacokinetics
This compound is a minor metabolite of Olanzapine.[5][6] The formation of this metabolite is catalyzed by the cytochrome P450 enzyme CYP2D6.[3][5] It is considered to be a clinically inactive metabolite.[7] In addition to being a metabolite, this compound has also been identified as a degradation product of Olanzapine in aqueous solutions, a process that appears to be influenced by the presence of oxygen.[8]
References
- 1. This compound | 174756-45-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
2-Hydroxymethyl Olanzapine: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of 2-Hydroxymethyl Olanzapine as a Drug Metabolite of Olanzapine.
This guide provides a detailed overview of this compound, a minor but significant metabolite of the atypical antipsychotic drug, Olanzapine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical properties, metabolic pathways, analytical methodologies, and pharmacological relevance of this compound.
Introduction
Olanzapine is a widely prescribed second-generation antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1] Its efficacy is well-established; however, its extensive metabolism in the liver leads to the formation of several byproducts, including this compound. Understanding the complete metabolic profile of a drug is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This guide focuses specifically on the 2-Hydroxymethyl metabolite, providing a comprehensive resource for its study.
Metabolic Pathways and Enzymology
Olanzapine undergoes extensive biotransformation primarily through Phase I oxidation and Phase II glucuronidation reactions.[1] The formation of this compound is a minor metabolic pathway resulting from the oxidation of the methyl group on the thiophene ring of the parent olanzapine molecule.
The primary enzyme responsible for this hydroxylation reaction is Cytochrome P450 2D6 (CYP2D6) .[1][2] While other CYP450 enzymes, such as CYP1A2, are the major players in the overall metabolism of olanzapine, leading to the formation of N-desmethyl olanzapine and olanzapine-N-oxide, CYP2D6 specifically catalyzes the formation of this compound.[1][2] This metabolite is considered to have significantly less pharmacological activity compared to the parent drug.[2]
Quantitative Data on Olanzapine Metabolism
The following tables summarize the available quantitative data regarding the disposition and pharmacokinetic parameters of Olanzapine and its major metabolites. Data for this compound is limited due to its status as a minor metabolite.
Table 1: In Vivo Disposition of Olanzapine and its Metabolites
| Metabolite | Percentage of Administered Dose (Urinary Excretion) |
| Unchanged Olanzapine | ~7% |
| Olanzapine-10-N-glucuronide | Major urinary metabolite |
| 4'-N-desmethyl Olanzapine | Significant urinary metabolite |
| This compound | Minor metabolite (exact percentage not specified in reviewed literature) |
| Olanzapine N-oxide | Minor metabolite |
Source: Data compiled from multiple sources.[1][2]
Table 2: Pharmacokinetic Parameters of Olanzapine and its Metabolites
| Compound | Half-life (t½) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Notes |
| Olanzapine | 21-54 hours | Dose-dependent | Dose-dependent | Significant inter-individual variability.[1] |
| 4'-N-desmethyl Olanzapine | Not specified | Lower than Olanzapine | Lower than Olanzapine | Pharmacologically less active than parent drug. |
| This compound | Not specified | Significantly lower than Olanzapine | Significantly lower than Olanzapine | Considered to have minimal pharmacological activity.[2] |
| Olanzapine-10-N-glucuronide | Not specified | High concentrations observed | High concentrations observed | Pharmacologically inactive. |
Note: Specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature due to its low plasma concentrations.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from biological matrices, primarily human plasma. These protocols are synthesized from various validated methods.[3][4]
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract Olanzapine and its metabolites, including this compound, from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., deuterated Olanzapine)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium carbonate solution
-
1-chlorobutane
-
SPE cartridges (e.g., C8 or C18)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Pre-treatment: Thaw frozen plasma samples at room temperature. To a 0.5 mL aliquot of plasma, add the internal standard solution.
-
Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of a suitable organic solvent, such as methanol or an acetonitrile/water mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm particle size).[3]
-
Mobile Phase A: 10 mM ammonium acetate in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Elution:
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (Q1) m/z 329.1 -> Product ion (Q3) m/z [Specific fragment to be determined based on instrument optimization].
-
Olanzapine (for reference): Precursor ion (Q1) m/z 313.1 -> Product ion (Q3) m/z 256.1.
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: ~350°C.[3]
Pharmacological Significance and Clinical Relevance
This compound is generally considered to be a pharmacologically inactive metabolite at the concentrations observed in vivo.[2] Its formation represents a minor clearance pathway for the parent drug. However, understanding the role of CYP2D6 in Olanzapine metabolism is important for predicting potential drug-drug interactions. Co-administration of Olanzapine with potent CYP2D6 inhibitors or inducers could potentially alter the metabolic profile, although the clinical significance of this specific interaction is likely to be minimal given that it is a minor pathway. For individuals who are poor metabolizers for the CYP2D6 enzyme, the formation of this compound may be reduced, but this is not expected to have a major impact on the overall clearance of Olanzapine, which is dominated by CYP1A2 and direct glucuronidation.[2]
Conclusion
This technical guide has provided a detailed overview of this compound as a metabolite of Olanzapine. While it is a minor metabolite with limited pharmacological activity, a thorough understanding of its formation and analytical detection is a critical component of a complete drug metabolism profile. The information and protocols presented here serve as a valuable resource for scientists and researchers in the field of drug development and metabolism, facilitating further investigation into the complex biotransformation of Olanzapine.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxymethyl Olanzapine (CAS number: 174756-45-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethyl Olanzapine is a minor metabolite of the atypical antipsychotic drug Olanzapine.[1] Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. The metabolism of olanzapine is extensive and occurs primarily in the liver, involving both Phase I and Phase II enzymatic reactions. This compound is formed through a Phase I oxidation reaction, specifically aliphatic hydroxylation, catalyzed by the cytochrome P450 enzyme CYP2D6. While considered a minor metabolic pathway, the characterization and quantification of this metabolite are crucial for a comprehensive understanding of olanzapine's pharmacokinetics, drug-drug interactions, and overall safety profile. This technical guide provides a consolidated overview of the available scientific information on this compound.
Chemical and Physical Properties
This compound is a derivative of olanzapine with a hydroxyl group introduced on the methyl group of the thieno[2,3-b][2][3]benzodiazepine core. This modification slightly alters its physicochemical properties compared to the parent drug.
| Property | Value | Source(s) |
| CAS Number | 174756-45-7 | [4][5] |
| Chemical Name | [4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][2][3]benzodiazepin-2-yl]methanol | [4][6] |
| Molecular Formula | C₁₇H₂₀N₄OS | [4][5] |
| Molecular Weight | 328.43 g/mol | [4][5] |
| Appearance | Yellow Solid | [7] |
| Purity | >95% (HPLC) | [4] |
| Storage Temperature | -20°C | [4] |
Metabolic Pathway
Olanzapine undergoes extensive biotransformation in the liver. The formation of this compound is a minor metabolic route mediated by the CYP2D6 enzyme. The primary metabolic pathways for olanzapine are N-glucuronidation and oxidation via CYP1A2 to form N-desmethylolanzapine.
Experimental Protocols
Synthesis of this compound
A potential synthetic route for this compound involves the following key steps, derived from synthetic procedures for olanzapine and its analogues. Please note that specific reaction conditions such as temperature, reaction times, and yields may require optimization.
Protocol:
-
Reduction of the Aldehyde: The starting material, 4-amino-10H-thieno[2,3-b][2][3]benzodiazepine-2-carbaldehyde, is reduced to the corresponding hydroxymethyl derivative. This can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol.
-
Condensation: The resulting hydroxymethyl intermediate is then condensed with N-methylpiperazine. This reaction is typically carried out in a solvent mixture such as toluene and dimethyl sulfoxide (DMSO).
-
Purification: The final product, this compound, can be purified using standard techniques such as column chromatography or recrystallization.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound in biological matrices is most effectively achieved using a validated LC-MS/MS method. The following is a representative protocol based on published methods for olanzapine and its metabolites.[4][8][9][10][11][12]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., a deuterated analogue of this compound).
-
Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube for analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min for UPLC systems.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The specific precursor and product ion transitions for this compound would need to be optimized, but the precursor ion would be [M+H]⁺.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, the following are expected characteristics:
Mass Spectrometry:
-
The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 329.1.[1][2]
-
Fragmentation would likely involve cleavage of the piperazine ring and the hydroxymethyl group.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), C=N and C=C stretches of the aromatic and heterocyclic rings (around 1500-1600 cm⁻¹), and C-N and C-S stretches at lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons, the protons of the piperazine ring, the N-methyl group, and the methylene protons of the hydroxymethyl group would be observed. The chemical shift of the methylene protons would be influenced by the adjacent hydroxyl group.
-
¹³C NMR: Resonances for all 17 carbon atoms would be present, with the carbon of the hydroxymethyl group appearing in the aliphatic region, shifted downfield due to the attached oxygen.
Conclusion
This compound is a recognized minor metabolite of olanzapine, formed via the CYP2D6 pathway. While not a major contributor to the overall clearance of the parent drug, its accurate identification and quantification are essential for a complete understanding of olanzapine's metabolic profile. This technical guide summarizes the currently available information on its chemical and physical properties, metabolic formation, and analytical methodologies. Further research to fully characterize its spectroscopic properties and to establish readily available, detailed experimental protocols would be beneficial for the scientific community.
References
- 1. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine Impurities | SynZeal [synzeal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Procuring and Utilizing 2-Hydroxymethyl Olanzapine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information for the procurement, handling, and application of 2-Hydroxymethyl Olanzapine reference standard. This document outlines the chemical and physical properties, synthesis, analytical methodologies for quality control, and the metabolic context of this key Olanzapine metabolite.
Introduction to this compound
This compound is a primary metabolite of Olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. As a significant metabolite, its reference standard is crucial for a variety of research and development applications, including pharmacokinetic studies, drug metabolism assays, and as an impurity standard in the quality control of Olanzapine drug products.
Sourcing and Physicochemical Data
This compound reference standard is available from several specialized chemical suppliers. When purchasing, it is imperative to obtain a Certificate of Analysis (CoA) to ensure the material's identity, purity, and suitability for its intended use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepin-7-yl)methanol | SynZeal, TLC Pharmaceutical Standards |
| CAS Number | 174756-45-7 | SynZeal, TLC Pharmaceutical Standards, Pharmaffiliates |
| Molecular Formula | C₁₇H₂₀N₄OS | SynZeal, TLC Pharmaceutical Standards, Pharmaffiliates |
| Molecular Weight | 328.43 g/mol | SynZeal, TLC Pharmaceutical Standards, Pharmaffiliates |
| Appearance | Typically a solid | General knowledge |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile | General knowledge |
Table 2: Representative Supplier Information for this compound Reference Standard
| Supplier | Product Number | Additional Information |
| SynZeal | SZ-O001046 | Offers detailed COA and analytical data.[1] |
| TLC Pharmaceutical Standards | O-0133 | Provides downloadable SDS and COA. |
| Pharmaffiliates | PA 15 03590 | Lists as an Olanzapine impurity standard.[3] |
| MedchemExpress | HY-14541-d3-isomer | Offers a deuterium-labeled (d3) version for use as an internal standard.[4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. A representative synthetic pathway is described below.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the modification of a precursor to Olanzapine or Olanzapine itself. One described method involves the following key transformations:
-
Condensation: 2-Fluoronitrobenzene is condensed with 2-amino-5-methylthiophene.
-
Formylation: The resulting secondary amine is formylated.
-
Reductive Cyclization: The formylated intermediate undergoes reductive cyclization to form the thienobenzodiazepine core.
-
Introduction of the Piperazine Moiety: The core is then reacted with N-methylpiperazine.
-
Hydroxymethylation: The final step would involve a hydroxymethylation reaction at the appropriate position on the Olanzapine molecule.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Hydroxymethyl Olanzapine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Olanzapine, an atypical antipsychotic medication, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. One of these is 2-Hydroxymethyl Olanzapine. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1] This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Metabolic Pathway of Olanzapine
Olanzapine is primarily metabolized in the liver via oxidation and glucuronidation. The formation of this compound is a phase I metabolic reaction.[1][2] Other major metabolites include 4'-N-desmethyl olanzapine and olanzapine N-oxide.[1]
Analytical Methods for Quantification
Several analytical methods have been developed for the quantification of olanzapine and its metabolites. High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), and electrochemical detection (ECD) has been utilized.[1] However, LC-MS/MS is the most widely used technique due to its superior sensitivity and specificity.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous quantification of olanzapine and its metabolites, including this compound, in human whole blood and urine.[4][5]
| Analyte | Matrix | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) |
| This compound | Whole Blood | 0.05 | 0.05 - 10 |
| Olanzapine | Whole Blood | 0.05 | 0.05 - 10 |
| N-desmethyl olanzapine | Whole Blood | 0.15 | 0.15 - 30 |
| Olanzapine N-oxide | Whole Blood | 0.15 | 0.15 - 30 |
| This compound | Urine | 0.05 | 0.05 - 10 |
| Olanzapine | Urine | 0.05 | 0.05 - 10 |
| N-desmethyl olanzapine | Urine | 0.15 | 0.15 - 30 |
| Olanzapine N-oxide | Urine | 0.15 | 0.15 - 30 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the quantification of olanzapine and its three metabolites in human body fluids.[4][5]
Materials:
-
Biological matrix (e.g., whole blood, plasma, urine)
-
Internal Standard (IS) solution (e.g., deuterated olanzapine)
-
Acetonitrile
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-cool samples and reagents on ice due to the thermal instability of the analytes.[4]
-
Pipette 40 µL of the biological sample into a microcentrifuge tube.
-
Add 20 µL of water.
-
Add 30 µL of acetonitrile solution containing the internal standard.
-
Add 170 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 4 minutes to precipitate proteins.[5]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This is a general protocol based on common SPE procedures for olanzapine and its metabolites.[1][2][6][7]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Internal Standard (IS) solution
-
Ammonium acetate buffer (2 mM, pH 8.5) or Ammonium carbonate (0.01 M, pH 9.3)[1][2]
-
SPE cartridges (e.g., C18)
-
Methanol (conditioning and elution)
-
Water (conditioning)
-
Elution solvent (e.g., 5% formic acid in acetonitrile)[2]
-
SPE manifold
-
Evaporator
Procedure:
-
Add the internal standard to the biological sample.
-
Alkalize the sample by adding ammonium acetate or ammonium carbonate buffer to ensure the analyte is in a non-ionized form.[1][2]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[1][2]
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6][7]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: TSK-GEL ODS-100 V (150 × 2.0 mm i.d., 5 µm particle size)[5]
-
Mobile Phase A: 10 mM ammonium acetate in water[5]
-
Mobile Phase B: Methanol[5]
-
Flow Rate: 200 µL/min[5]
-
Gradient Elution: Start with 10% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions over 8 minutes.[5]
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C[8]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode[3][6][7]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For olanzapine, a common transition is m/z 313 → 256.[8] The m/z for this compound has been identified as 329.[9]
Experimental Workflow
The general workflow for the quantification of this compound using LC-MS/MS is depicted below.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is essential to validate the analytical method according to regulatory guidelines to ensure accurate and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Hydroxymethyl Olanzapine in Brain Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Olanzapine, an atypical antipsychotic medication, undergoes extensive metabolism, forming several metabolites, including 2-Hydroxymethyl Olanzapine.[1][2] Understanding the distribution and concentration of this metabolite in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for elucidating its potential role in the therapeutic and adverse effects of olanzapine. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is intended for researchers, scientists, and drug development professionals.
Principle
This method involves the homogenization of brain tissue, followed by the extraction of this compound and an internal standard (IS) using solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Olanzapine-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Rat or mouse brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
Equipment
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Analytical balance
-
Vortex mixer
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Brain Tissue Homogenization:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold PBS (pH 7.4).
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Extraction Procedure:
-
To a 200 µL aliquot of the brain homogenate, add 50 µL of the IS working solution and vortex for 30 seconds.
-
Add 600 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[3]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
This compound: Precursor ion (Q1) m/z 329 -> Product ion (Q3) [To be determined by infusion and optimization]
-
Olanzapine-d3 (IS): Precursor ion (Q1) m/z 316.2 -> Product ion (Q3) m/z 256.1[4]
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) by infusing individual standard solutions.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of olanzapine and its metabolites in biological matrices, which can be used as a reference for method development for this compound.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | This compound | Reference |
| Linearity Range | 0.05 - 30 ng/mL (in blood/urine) | [2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (in blood/urine) | [2] |
| Intra-day Precision (%RSD) | < 15% | [5][6] |
| Inter-day Precision (%RSD) | < 15% | [5][6] |
| Accuracy/Bias (%) | 85 - 115% | [2][6] |
| Recovery (%) | > 75% | [2] |
| Matrix Effect (%) | 77 - 107% | [2] |
Table 2: Example MRM Transitions for Olanzapine and Related Compounds
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Olanzapine | 313.1 | 256.1 | [6] |
| Olanzapine-d3 (IS) | 316.2 | 256.1 | [4] |
| This compound | 329 | To be determined | [7] |
| N-Desmethyl Olanzapine | To be determined | To be determined |
Visualizations
Caption: Workflow for brain tissue sample preparation and analysis.
Caption: Olanzapine metabolic pathway.
Discussion
This application note provides a robust and reliable method for the quantification of this compound in brain tissue. The use of solid-phase extraction ensures effective sample clean-up, minimizing matrix effects and improving the sensitivity and accuracy of the assay.[1][3][8] The LC-MS/MS detection in MRM mode provides high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological matrices.[1][9]
It is important to note that this compound has been identified as a potential degradation product of olanzapine, and its stability in biological samples should be carefully evaluated.[7] The addition of antioxidants such as ascorbic acid to the samples immediately after collection may be necessary to prevent ex vivo degradation.[7]
The presented protocol should be fully validated in the user's laboratory to ensure compliance with regulatory guidelines. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. This method can be adapted for use with different types of brain tissue and can be modified to include other olanzapine metabolites of interest.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Olanzapine in rat brain using liquid chromatography with coulometric detection and a rapid solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of olanzapine in rat brain tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analysis of 2-Hydroxymethyl Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Hydroxymethyl Olanzapine, a key metabolite of the atypical antipsychotic drug Olanzapine. The following sections offer a comprehensive guide to ensure accurate and reproducible quantification of this analyte in biological matrices.
Introduction
Olanzapine is extensively metabolized in the liver, with this compound being one of its major phase I metabolites.[1] Accurate measurement of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This note details established methods for sample preparation and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used and sensitive detection technique for this purpose.[1]
It is important to note that Olanzapine can be unstable and prone to degradation, with this compound identified as a potential degradation product in aqueous solutions.[2][3] Therefore, the addition of antioxidants such as ascorbic acid to biological samples is recommended to inhibit this degradation process.[2][3]
Sample Preparation Protocols
The choice of sample preparation method is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The most common techniques for the extraction of Olanzapine and its metabolites, including this compound, from biological fluids like plasma, serum, and whole blood are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4]
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup in biological matrices.[4] It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.
Materials:
-
Biological sample (e.g., plasma, serum, whole blood)
-
Precipitating solvent: Acetonitrile or Methanol (acidified with formic acid, e.g., 0.6%)[4][5]
-
Internal Standard (IS) solution (e.g., Olanzapine-d8)[6]
-
Vortex mixer
-
Centrifuge
-
Pipettes and sample tubes
Procedure:
-
To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add 20 µL of an aqueous solution and 30 µL of an acetonitrile solution containing the internal standard (e.g., at 10 ng/mL in the final sample).[6]
-
Add 170 µL of acetonitrile to the mixture.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the sample at 10,000 x g for 4 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the clear supernatant and transfer it to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Biological sample
-
Internal Standard (IS) solution
-
Saturated (NH4)2CO3 solution[6]
-
Extraction solvent: 1-Chlorobutane[6]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., centrifugal dryer or nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Follow steps 1-5 of the Protein Precipitation protocol to obtain the supernatant.
-
To the total 800 µL of the processed acetonitrile solution (supernatant), add 10 µL of saturated (NH4)2CO3 solution and 300 µL of 1-chlorobutane.[6]
-
Vortex the mixture for 1 minute to facilitate the extraction of the analyte into the organic phase.[6]
-
Centrifuge at 10,000 x g for 2 minutes to separate the organic and aqueous layers.[6]
-
Transfer the upper organic layer to a new tube.[6]
-
Evaporate the organic solvent to dryness using a centrifugal dryer or under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 80 µL) for LC-MS/MS injection.[6]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.
Materials:
-
Biological sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis® MCX)[7]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 2% formic acid, followed by a mixture of methanol and water)[7]
-
Elution solvent (e.g., 5% ammonia solution in methanol)[7]
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Dilute the saliva samples with 2% formic acid and a mixture of methanol and water (1:1).[7]
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[8]
-
Equilibration: Pass 1 mL of water through the cartridge.[8]
-
Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove interferences. First with water, then with a mixture of water and methanol (1:1).[7]
-
Elution: Elute the analyte of interest with 1 mL of the elution solvent (5% ammonia solution in methanol).[7]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Olanzapine and its metabolites using LC-MS/MS. These values can serve as a reference for method development and validation.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Olanzapine | Whole Blood | 0.005 - 0.50 mg/kg | 0.005 mg/kg |
| Olanzapine | Human Blood | 5 - 500 | - |
| This compound | Human Body Fluids | 0.1 - 10 | - |
| N-Desmethylolanzapine | Human Body Fluids | 0.3 - 30 | - |
| Olanzapine N-oxide | Human Body Fluids | 0.3 - 30 | - |
Data compiled from references[6][9][10][11]. mg/kg is approximately equivalent to ng/mL for blood.
Table 2: Recovery and Precision of Sample Preparation Methods
| Method | Analyte | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Protein Precipitation | Olanzapine | Whole Blood | 103 | < 11 | < 11 |
| Liquid-Liquid Extraction | Olanzapine | Human Blood | ~94 | 3.65 - 10.64 | 3.65 - 10.64 |
| Solid-Phase Extraction | Olanzapine | Saliva | > 87.3 | < 12.7 | - |
Data compiled from references[7][9][10][11][12].
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.
Caption: Workflow for this compound Analysis.
Olanzapine Metabolism
The metabolic pathway of Olanzapine is complex, involving multiple enzymatic reactions primarily in the liver. Understanding this pathway is essential for interpreting analytical results.
Caption: Simplified Metabolic Pathway of Olanzapine.[1][13]
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.h-och.ch [research.h-och.ch]
- 3. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for a Validated Assay of 2-Hydroxymethyl Olanzapine
These application notes provide a detailed protocol for the quantification of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for the analysis of drug metabolites in complex biological matrices.
Introduction
Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[1][2] One of these is this compound, formed through oxidation of the thiophene ring, a minor pathway catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3][4][5][6] Although a minor metabolite, the quantification of this compound can be crucial for comprehensive pharmacokinetic studies and in understanding the complete metabolic profile of Olanzapine.
This document outlines a validated LC-MS/MS method for the accurate and precise quantification of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with key validation parameters.
Metabolic Pathway of Olanzapine
The metabolic conversion of Olanzapine to this compound is a Phase I reaction. The following diagram illustrates this specific metabolic step.
Caption: Metabolic pathway of Olanzapine to this compound.
Experimental Protocol
This protocol is a composite based on methodologies reported for the analysis of Olanzapine and its metabolites.[2][7][8]
1. Materials and Reagents
-
This compound reference standard
-
Olanzapine-d8 (or other suitable internal standard - IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.
4. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting analytes from plasma.[2][8]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 5 µm particle size) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is typically employed.[7]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: 5-20 µL.
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the specific mass spectrometer being used.
6. Assay Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9][10][11] Key validation parameters include:
-
Linearity: The concentration range over which the assay is linear.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under different storage and handling conditions.
Data Presentation
The following table summarizes typical validation parameters for an LC-MS/MS assay for this compound, compiled from published methods for Olanzapine and its metabolites.[7][9][12]
| Validation Parameter | Typical Value |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% bias) | Within ±15% |
| Inter-day Accuracy (% bias) | Within ±15% |
| Recovery | 75 - 110% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Utilizing 2-Hydroxymethyl Olanzapine in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine, in the context of in vitro metabolic stability studies. This document outlines the metabolic pathway of Olanzapine, details experimental protocols for assessing metabolic stability using human liver microsomes, and provides guidance on analytical methodology.
Introduction
Olanzapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes and through glucuronidation.[1][2][3][4] Understanding the metabolic fate of a parent drug and its metabolites is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This compound is a minor metabolite of Olanzapine formed through oxidation, predominantly catalyzed by the CYP2D6 enzyme.[3][4][5] While it is a minor metabolite, assessing its own metabolic stability can provide a more complete picture of Olanzapine's disposition and may be relevant in specific patient populations or when co-administered with CYP2D6 inhibitors or inducers.
These notes will guide researchers in designing and executing in vitro metabolic stability assays focused on this compound, either as a product of Olanzapine metabolism or as a substrate for further metabolic reactions.
Olanzapine Metabolism and the Role of this compound
Olanzapine undergoes extensive biotransformation, with less than 10% of the parent drug being excreted unchanged.[5] The primary metabolic pathways include:
-
N-Demethylation: Primarily mediated by CYP1A2, with minor contributions from CYP2D6 and CYP2C8, to form 4'-N-desmethyl Olanzapine.[1]
-
Aromatic Hydroxylation: Catalyzed by CYP1A2.[1]
-
N-Oxidation: Mediated by the flavin-containing monooxygenase (FMO) system and CYP2D6 to form Olanzapine N-oxide.[5]
-
Hydroxylation: Formation of this compound is catalyzed by CYP2D6.[3][5]
-
Glucuronidation: Direct conjugation of Olanzapine to form 10-N-glucuronide and 4'-N-glucuronide, primarily by UGT1A4.[1][6]
This compound is considered a minor metabolite.[4] However, its formation can be influenced by the activity of CYP2D6, which is known to exhibit significant genetic polymorphism. Therefore, in individuals who are poor, intermediate, or ultrarapid metabolizers for CYP2D6, the contribution of this pathway to the overall metabolism of Olanzapine may vary.
Quantitative Data Summary
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound from Olanzapine in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 139 ± 38 | [7][8] |
| Vmax (pmol/min/mg protein) | 48 ± 6 | [7][8] |
| Intrinsic Clearance (Clint, Vmax/Km) (μL/min/mg protein) | 0.35 | Calculated from[7][8] |
Note: These values represent the formation kinetics of the metabolite from the parent drug, not the metabolic stability of the metabolite itself.
Experimental Protocols
This section provides a detailed protocol for an in vitro metabolic stability assay using human liver microsomes, which can be adapted to study the metabolic fate of this compound.
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
1. Objective:
To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in human liver microsomes.
2. Materials:
-
This compound (analytical standard)
-
Pooled human liver microsomes (HLMs) from a reputable supplier
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotopically labeled compound)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
3. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of MgCl2 in water.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM stock solution of NADPH in buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound (e.g., 100 µM in buffer). The final concentration of DMSO in the incubation should be less than 0.5%.[5]
-
Prepare the internal standard solution in acetonitrile (e.g., 100 ng/mL).
-
-
Incubation:
-
On a 96-well plate, prepare the incubation mixtures. For each time point, a separate well will be used.
-
To each well, add the following in order:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration of 1-3 mM).[5]
-
Immediately after adding NADPH, add the this compound working solution to achieve the desired final concentration (typically 1 µM).[9]
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the corresponding wells.[5]
-
The "0-minute" time point represents the initial concentration and is terminated immediately after the addition of the test compound.
-
Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
-
Sample Processing:
-
After terminating the reactions, seal the plate and vortex for 1-2 minutes to precipitate the microsomal proteins.
-
Centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
4. Analytical Method: LC-MS/MS Quantification
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required for sensitive and specific quantification.[10][11]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Olanzapine and its metabolites.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for both this compound and the internal standard. The m/z for this compound is 329.[10]
-
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = -0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
Visualizations
Olanzapine Metabolic Pathway
Caption: Metabolic pathways of Olanzapine.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for metabolic stability assay.
Conclusion
The application of this compound in metabolic stability studies provides valuable insights into the overall metabolic profile of Olanzapine. While it is a minor metabolite, understanding its formation and potential for further metabolism can contribute to a more comprehensive risk assessment, especially concerning drug interactions and patient populations with altered CYP2D6 activity. The protocols and information provided herein serve as a detailed guide for researchers to conduct these important in vitro studies. Further experimental work to determine the specific metabolic stability parameters of this compound is recommended for a complete characterization.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 4. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mttlab.eu [mttlab.eu]
- 10. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Application Notes and Protocols: 2-Hydroxymethyl Olanzapine as a Biomarker for Olanzapine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve CYP1A2 and, to a lesser extent, CYP2D6. While N-desmethyl olanzapine is a major metabolite formed via CYP1A2, 2-Hydroxymethyl olanzapine is a notable metabolite produced through the activity of CYP2D6.[1][2] The concentration of this compound in biological fluids can, therefore, serve as a potential biomarker for assessing the metabolic activity of the CYP2D6 enzyme in individuals treated with olanzapine. Monitoring this metabolite may provide valuable insights for therapeutic drug monitoring (TDM), dose adjustments, and understanding inter-individual variability in drug response.
These application notes provide a comprehensive overview of the role of this compound as a biomarker and detail the protocols for its quantification in biological matrices.
Application Notes
Clinical Significance of this compound
The formation of this compound is catalyzed by the polymorphic enzyme CYP2D6.[1][2] Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. In principle, the ratio of this compound to the parent drug, olanzapine, in plasma or serum could reflect the in vivo activity of CYP2D6.
However, the clinical utility of this compound as a definitive biomarker for CYP2D6 phenotype is still under investigation, with some studies showing no significant correlation between its concentration and olanzapine dose.[3] While the metabolic pathway is established, further research is needed to fully validate the metabolic ratio of this compound to olanzapine as a reliable predictor of CYP2D6 activity and its impact on clinical outcomes in patients treated with olanzapine.[1][4][5]
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring of olanzapine is recommended due to high pharmacokinetic variability among patients.[6] While TDM has traditionally focused on the parent drug concentration, incorporating the analysis of metabolites like this compound could offer a more complete picture of an individual's metabolic profile. For instance, in patients co-administered with CYP2D6 inhibitors, an altered concentration of this compound might be expected.
Drug Development
In the context of drug development, monitoring this compound can be valuable in early-phase clinical trials to understand the metabolic fate of new olanzapine formulations or in drug-drug interaction studies involving CYP2D6 inhibitors or inducers.
Quantitative Data Summary
The following table summarizes representative quantitative data for olanzapine and its metabolites, including this compound, from a study analyzing postmortem human body fluids. It is important to note that concentrations can vary significantly based on dosage, individual metabolism, and the biological matrix.
| Analyte | Whole Blood (ng/mL) | Pericardial Fluid (ng/mL) | Stomach Contents (ng/g) | Bile (ng/mL) | Urine (ng/mL) |
| Olanzapine | 0.05 - 1.2 | 0.06 - 1.5 | 0.1 - 10 | 0.3 - 30 | 0.05 - 1.0 |
| This compound | 0.05 - 0.5 | 0.05 - 0.6 | Not Reported | Not Reported | 0.1 - 3.0 |
| N-Desmethyl Olanzapine | 0.15 - 1.0 | 0.15 - 1.2 | Not Reported | Not Reported | 0.3 - 9.0 |
| Olanzapine N-Oxide | 0.15 - 0.8 | 0.15 - 0.9 | Not Reported | Not Reported | 0.3 - 9.0 |
Data adapted from a study on the quantification of olanzapine and its metabolites in postmortem human body fluids. The ranges represent the variability observed in the studied cases.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Whole Blood by LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the simultaneous determination of olanzapine and its metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 40 µL aliquot of human whole blood, add 20 µL of water and 30 µL of an internal standard (IS) solution in acetonitrile (e.g., a deuterated analog of olanzapine or a structurally similar compound).
-
Add 170 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 4 minutes.
-
Transfer the supernatant to a new tube.
-
Add 6 µL of saturated ammonium carbonate solution and 75 µL of 1-chlorobutane.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 2 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to a volume of approximately 80 µL using a centrifugal evaporator.
-
The concentrated extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: TSK-GEL ODS-100V, 5 µm, 150 x 2.0 mm or equivalent C18 column.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 200 µL/min.
-
Gradient:
-
Start with 10% B.
-
Linear gradient to 100% B over 10 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 8 minutes.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Olanzapine: m/z 313.1 → 256.1
-
This compound: m/z 329.1 → 256.1 (or other suitable fragment)
-
Internal Standard: Dependent on the IS used.
-
-
Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for each analyte and the specific instrument.
-
3. Calibration and Quantification
-
Prepare a series of matrix-matched calibration standards by spiking blank whole blood with known concentrations of this compound and olanzapine.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol provides an alternative sample preparation method using solid-phase extraction.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add an internal standard solution.
-
Pre-condition a solid-phase extraction cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of a suitable organic solvent or solvent mixture (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
The reconstituted sample is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions can be similar to those described in Protocol 1, with potential adjustments to the mobile phase and gradient to optimize separation for plasma extracts.
3. Calibration and Quantification
-
Follow the same principles for calibration and quantification as outlined in Protocol 1, using blank plasma as the matrix for standards and QCs.
Visualizations
References
- 1. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. g-standaard.nl [g-standaard.nl]
- 5. Olanzapine disposition in humans is unrelated to CYP1A2 and CYP2D6 phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry of 2-Hydroxymethyl Olanzapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of 2-Hydroxymethyl Olanzapine, a primary metabolite of the atypical antipsychotic drug Olanzapine, in biological matrices using high-resolution mass spectrometry (HRMS). The methodology encompasses sample preparation, liquid chromatography conditions, and high-resolution mass spectrometry parameters. This guide is intended to assist researchers in pharmacology, toxicology, and drug metabolism studies.
Introduction
Olanzapine is an atypical antipsychotic medication widely used for the treatment of schizophrenia and bipolar disorder.[1][2] It is extensively metabolized in the liver, with this compound being one of its major phase I metabolites.[1][3] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall metabolic profile of Olanzapine. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the necessary selectivity and sensitivity for analyzing complex biological samples.[4][5] This document outlines a robust workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting Olanzapine and its metabolites from whole blood or plasma.
Materials:
-
Whole blood or plasma sample
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Olanzapine-d8)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 40 µL of the biological sample (whole blood or plasma) into a microcentrifuge tube.
-
Add 20 µL of water and 30 µL of an acetonitrile solution containing the internal standard.
-
Add an additional 170 µL of acetonitrile to the mixture.
-
Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 4 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
Column:
-
Reversed-phase C18 column (e.g., Accucore C18, 50 x 4.6mm, 2.6µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
Gradient Elution:
-
A gradient elution is typically employed to achieve optimal separation. A starting condition of 10% B can be held for 1 minute, followed by a linear gradient to 95% B over 5 minutes. The column is then re-equilibrated at initial conditions.
Flow Rate:
-
0.4 mL/min
Injection Volume:
-
10 µL
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive (quadrupole-Orbitrap) mass spectrometer, is recommended.[3]
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
Key Parameters:
-
Spray Voltage: 3.5 kV[3]
-
Capillary Temperature: 250 °C[3]
-
Heater Temperature: 350 °C[3]
-
Sheath Gas Flow Rate: 50 units[3]
-
Auxiliary Gas Flow Rate: 15 units[3]
-
Full MS Resolution: 70,000[3]
-
MS/MS Resolution: 17,500[3]
-
Scan Range (Full MS): m/z 220–2000[3]
-
Scan Range (MS/MS): m/z 50–2000[3]
Data Presentation
Quantitative Performance Data
The following table summarizes the typical quantitative performance of an LC-HRMS method for the analysis of this compound.
| Parameter | Value | Reference |
| Quantification Range | 0.05–10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [6] |
| Accuracy (Intraday) | 83.9–114% | [3] |
| Precision (Intraday) | < 14.1% | [3] |
| Accuracy (Interday) | 75.6–118% | [3] |
| Precision (Interday) | < 14.1% | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway for this compound.
Discussion
The presented method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The use of a simple protein precipitation step allows for high-throughput sample processing. The UPLC system ensures efficient chromatographic separation, and the high-resolution mass spectrometer provides excellent mass accuracy and sensitivity for confident identification and quantification. The proposed fragmentation pathway can be used to set up targeted MS/MS experiments for enhanced selectivity. The validation data demonstrates that the method is accurate and precise, making it suitable for regulated bioanalytical studies. The addition of an antioxidant like ascorbic acid may be considered during sample collection and preparation to inhibit the degradation of Olanzapine and the formation of this compound as a degradant in aqueous solutions.[7]
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A targeted neurotransmitter quantification and nontargeted metabolic profiling method for pharmacometabolomics analysis of olanzapine by using UPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A targeted neurotransmitter quantification and nontargeted metabolic profiling method for pharmacometabolomics analysis of olanzapine by using UPLC-HRMS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Hydroxymethyl Olanzapine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of 2-Hydroxymethyl Olanzapine, a primary metabolite of the atypical antipsychotic drug Olanzapine, from various biological matrices. The following methods are based on established and validated analytical procedures to ensure reliable and reproducible quantification, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Olanzapine is extensively metabolized in the liver, with this compound being one of its significant phase I metabolites.[1] Accurate quantification of this metabolite in biological matrices such as plasma, serum, whole blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] The selection of an appropriate extraction method is critical to remove interfering endogenous components and concentrate the analyte, thereby enhancing the sensitivity and specificity of the analysis.[1] This guide details three common and effective extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Extraction Methodologies: A Comparative Overview
The choice of extraction method depends on factors such as the biological matrix, the required limit of quantification (LOQ), sample throughput, and available resources.
| Method | Principle | Advantages | Disadvantages | Typical Matrix |
| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent or acid.[1][2] | Simple, fast, and cost-effective.[1] | Less clean extract, potential for matrix effects.[1] | Plasma, Serum, Whole Blood[1][3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility.[1][4] | Cleaner extracts than PPT, good recovery.[1] | Labor-intensive, requires larger volumes of organic solvents.[1][3] | Plasma, Urine, Whole Blood[1][4] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent.[1][5] | Cleanest extracts, high concentration factor, amenable to automation.[1] | More expensive, requires method development.[1] | Plasma, Serum[6][7][8] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described extraction methods for Olanzapine and its metabolites, including this compound.
Table 1: Protein Precipitation Performance Data
| Analyte | Matrix | Precipitating Agent | Recovery (%) | LOQ (mg/kg or ng/mL) | Reference |
| Olanzapine | Whole Blood | Acidic Methanol | 103 | 0.005 mg/kg | [3][9] |
Table 2: Liquid-Liquid Extraction Performance Data
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Reference |
| Olanzapine | Plasma | Heptane-iso-amyl alcohol (97.5:2.5 v/v) | 83 ± 6 | 1 | [4] |
| Olanzapine | Urine | Heptane-iso-amyl alcohol (97.5:2.5 v/v) | 79 ± 7 | 1 | [4] |
| Olanzapine & Metabolites | Whole Blood, Urine | Two-step LLE | 75.0 - 107 | 0.05 (Olanzapine, 2H-O), 0.15 (DM-O, NO-O) | [10] |
Table 3: Solid-Phase Extraction Performance Data
| Analyte | Matrix | SPE Cartridge | Recovery (%) | LLOQ (ng/mL) | Reference |
| Olanzapine & N-desmethyl-olanzapine | Plasma | Strata C8 | 82.68 ± 6.53 (Olanzapine), 86.22 ± 6.03 (DMO) | 1 | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a method for the determination of Olanzapine in whole blood and is suitable for high-throughput analysis.[3][9]
Materials:
-
Biological matrix (e.g., whole blood, plasma, serum)
-
Precipitating agent: Acetonitrile or Methanol (acidified if necessary)
-
Internal Standard (IS) solution (e.g., Olanzapine-d3)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile or acidic methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the extraction of Olanzapine from plasma and urine and can be adapted for this compound.[4]
Materials:
-
Biological matrix (e.g., plasma, urine)
-
1 M Carbonate buffer (pH 10)
-
Extraction solvent: Heptane-iso-amyl alcohol (97.5:2.5 v/v)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 1 mL of the biological sample into a glass test tube.
-
Add the internal standard solution.
-
Add 200 µL of 1 M carbonate buffer to adjust the pH to approximately 10.
-
Add 5 mL of the extraction solvent (Heptane-iso-amyl alcohol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE based on methods for Olanzapine and its metabolites in plasma.[5][6]
Materials:
-
Biological matrix (e.g., plasma)
-
SPE cartridges (e.g., C8 or C18)
-
Internal Standard (IS) solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonia in Methanol)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent (mobile phase)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: Dilute 0.5 mL of plasma with 0.5 mL of water. Add the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow.
Stability Considerations
Olanzapine and its metabolites can be unstable in biological matrices.[11] It is recommended to add an antioxidant, such as ascorbic acid, to samples to prevent degradation, especially if storage is required.[11][12] Samples should be stored at low temperatures (e.g., -70°C) to ensure stability.[12]
Conclusion
The selection of an appropriate extraction method is paramount for the accurate and precise quantification of this compound in biological matrices. Protein precipitation offers a rapid and straightforward approach for high-throughput screening, while liquid-liquid and solid-phase extraction provide cleaner extracts essential for achieving lower limits of quantification and minimizing matrix effects. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and implement robust bioanalytical methods for pharmacokinetic and toxicological studies of Olanzapine and its metabolites.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A high-performance liquid chromatography assay with ultraviolet detection for olanzapine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Olanzapine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the atypical antipsychotic drug olanzapine and its primary metabolites. The methodologies outlined are essential for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing.
Introduction
Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The main circulating metabolites include N-desmethylolanzapine (DMO), 2-hydroxymethylolanzapine, and olanzapine N-oxide.[1][2][3] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its efficacy and safety profile. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for the sensitive and selective quantification of these compounds in various biological matrices.[3][4]
Metabolic Pathway of Olanzapine
The metabolic conversion of olanzapine involves several key enzymatic pathways, leading to the formation of various metabolites. Understanding these relationships is fundamental to the analytical approach.
References
- 1. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis and Use of Deuterium-Labeled 2-Hydroxymethyl Olanzapine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of deuterium-labeled 2-hydroxymethyl olanzapine (d₂-2-hydroxymethyl olanzapine), a key metabolite of the atypical antipsychotic drug olanzapine. This stable isotope-labeled compound is an essential internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting analytical variability, thereby ensuring the accuracy and precision of pharmacokinetic and drug metabolism studies. This document outlines a proposed synthetic pathway, a detailed experimental protocol for the synthesis, and a comprehensive protocol for its application in bioanalysis.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is extensively metabolized in the liver, with one of the minor pathways involving the formation of this compound, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3][4][5] Accurate quantification of olanzapine and its metabolites in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte but have a different mass, allowing for their distinction by a mass spectrometer. The use of a deuterium-labeled internal standard for this compound is a robust approach to mitigate matrix effects and variations during sample preparation and analysis, leading to reliable and reproducible data.[6]
This document provides a comprehensive guide for the synthesis of d₂-2-hydroxymethyl olanzapine and its implementation as an internal standard in bioanalytical methodologies.
Proposed Synthesis of d₂-2-Hydroxymethyl Olanzapine
The proposed synthesis is based on a known route for the synthesis of this compound[1], with the key modification of using a deuterated reducing agent to introduce the deuterium label.
Synthesis Workflow
Caption: Proposed synthetic workflow for d₂-2-Hydroxymethyl Olanzapine.
Experimental Protocol: Synthesis of d₂-2-Hydroxymethyl Olanzapine
Materials and Reagents:
-
2-Fluoronitrobenzene
-
Thiophene-2-amine
-
Lithium hydroxide (LiOH)
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Tin(II) chloride (SnCl₂)
-
Ethanol
-
Sodium borodeuteride (NaBD₄, 98 atom % D)
-
N-Methylpiperazine
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step 1: Synthesis of the Secondary Amine Intermediate
-
In a round-bottom flask, dissolve 2-fluoronitrobenzene and thiophene-2-amine in DMSO.
-
Add LiOH to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary amine intermediate.
Step 2: Formylation
-
Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add POCl₃ to the cooled DMF solution with stirring.
-
Add the secondary amine intermediate from Step 1 to the reaction mixture.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with a cold aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate to yield the aldehyde intermediate.
Step 3: Reductive Cyclization
-
Dissolve the aldehyde intermediate from Step 2 in ethanol.
-
Add a solution of SnCl₂ in ethanol to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain 4-amino-10H-thieno[2,3-b][1][5]benzodiazepine-2-carbaldehyde.
Step 4: Deuterium Labeling via Reduction
-
Dissolve the carbaldehyde from Step 3 in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) in small portions.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).
-
Quench the reaction by adding a few drops of acetone.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deuterated hydroxymethyl intermediate.
Step 5: Condensation with N-Methylpiperazine
-
Dissolve the deuterated hydroxymethyl intermediate from Step 4 in a mixture of toluene and DMSO.
-
Add N-methylpiperazine to the solution.
-
Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure d₂-2-hydroxymethyl olanzapine.
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
Quantitative Data Summary
| Parameter | Expected Value |
| Overall Yield | 15-25% |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Purity (by MS) | ≥98 atom % D |
Application as an Internal Standard in Bioanalysis
The synthesized d₂-2-hydroxymethyl olanzapine is an ideal internal standard for the quantification of this compound in biological matrices such as plasma, serum, and urine.
Bioanalytical Workflow
Caption: Workflow for the use of d₂-2-Hydroxymethyl Olanzapine as an internal standard.
Experimental Protocol: Quantification of this compound in Human Plasma
Materials and Reagents:
-
Human plasma
-
d₂-2-Hydroxymethyl olanzapine (Internal Standard, IS)
-
This compound (Analyte standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to the desired concentration.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| LC System | UHPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined for this compound |
| MRM Transition (IS) | To be determined for d₂-2-hydroxymethyl olanzapine |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Conclusion
The synthesis of deuterium-labeled this compound provides a crucial tool for the accurate and precise quantification of this olanzapine metabolite in biological samples. The proposed synthetic protocol offers a practical route to obtain this internal standard. The application of this stable isotope-labeled standard in LC-MS/MS-based bioanalytical methods, as outlined in this document, will enhance the reliability and robustness of pharmacokinetic and drug metabolism studies involving olanzapine.
References
- 1. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 2. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxymethyl Olanzapine in Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[1] The main oxidative pathway is catalyzed by CYP1A2, leading to the formation of N-desmethylolanzapine. A minor metabolic pathway involves CYP2D6, which catalyzes the formation of 2-Hydroxymethyl Olanzapine.[2][3][4] While considered a minor metabolite, understanding the formation of this compound is relevant in the context of drug-drug interaction (DDI) studies, particularly when assessing the impact of CYP2D6 inhibitors or in individuals with genetic variations in the CYP2D6 gene.[2]
These application notes provide a comprehensive overview of the role of this compound in drug interaction studies, focusing on its utility as a biomarker for CYP2D6 activity and as a metabolite of olanzapine, a widely prescribed therapeutic agent.
Application of this compound in Drug Interaction Studies
Currently, there is a lack of published data on the direct application of this compound as an inhibitor or inducer of CYP enzymes. Its primary relevance in DDI studies is as a metabolite of olanzapine.
As a Metabolite of a "Victim" Drug (Olanzapine)
The formation of this compound is dependent on CYP2D6 activity. Therefore, its concentration can serve as a surrogate marker for CYP2D6-mediated metabolism of olanzapine.
-
CYP2D6 Inhibition: Co-administration of olanzapine with a potent CYP2D6 inhibitor (e.g., bupropion, fluoxetine, paroxetine) would be expected to decrease the formation of this compound. Monitoring the levels of this metabolite in plasma can help elucidate the clinical significance of CYP2D6-mediated pathways in olanzapine's overall disposition.
-
CYP2D6 Phenotyping: The ratio of this compound to the parent drug, olanzapine, in plasma could potentially be used to phenotype individuals based on their CYP2D6 metabolic status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[2] This information can be valuable in personalizing olanzapine therapy to minimize adverse effects or lack of efficacy.
As a Metabolite of a "Perpetrator" Drug (Olanzapine)
According to regulatory guidance, metabolites should be evaluated for their potential to act as perpetrators of drug interactions if they are present at significant concentrations in circulation. However, olanzapine itself is considered a weak inhibitor of major CYP enzymes at clinically relevant concentrations.[5] Consequently, its minor metabolite, this compound, is not typically a primary focus of investigation for its potential to cause drug interactions.
Data Presentation
Table 1: In Vitro Formation Kinetics of this compound
| System | Parameter | Value | Reference |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | 0.2 µL/min/mg | [6] |
Table 2: In Vitro Inhibition of CYP Enzymes by Parent Drug (Olanzapine)
| CYP Enzyme | Inhibition Type | Ki (µM) | Reference |
| CYP2D6 | Competitive | 89 | [7] |
| CYP3A4 | Non-competitive | 491 | [7] |
| CYP2C9 | Non-competitive | 715 | [7] |
| CYP2C19 | Non-competitive | 920 | [7] |
Note: There is no available data on the inhibitory potential (IC50 or Ki values) of this compound itself.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Formation
Objective: To determine the kinetics of this compound formation from olanzapine in a human liver microsome (HLM) system.
Materials:
-
Olanzapine
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and extraction
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of olanzapine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add olanzapine at various concentrations (e.g., 0.1 to 100 µM) to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN with IS.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of this compound formed using a standard curve prepared with the authentic standard.
-
Calculate the rate of formation and determine kinetic parameters (e.g., Vmax, Km, CLint).
Protocol 2: Clinical DDI Study - Effect of a CYP2D6 Inhibitor on Olanzapine Pharmacokinetics
Objective: To evaluate the effect of a potent CYP2D6 inhibitor on the plasma concentrations of olanzapine and its metabolite, this compound.
Study Design: Open-label, two-period, fixed-sequence study in healthy adult volunteers.
Procedure:
-
Period 1: Administer a single oral dose of olanzapine (e.g., 5 mg) to subjects.
-
Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
Washout Period: A washout period of at least 14 days.
-
Period 2: Administer a potent CYP2D6 inhibitor (e.g., paroxetine 20 mg daily) for a sufficient duration to achieve steady-state inhibition (e.g., 7 days).
-
On the last day of inhibitor administration, co-administer a single oral dose of olanzapine (5 mg).
-
Collect serial blood samples as in Period 1.
-
Analyze plasma samples for concentrations of olanzapine and this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for both analytes in both periods.
-
Compare the pharmacokinetic parameters with and without the inhibitor to assess the impact of CYP2D6 inhibition.
Mandatory Visualizations
Caption: Metabolic pathway of Olanzapine.
Caption: In vitro metabolism experimental workflow.
Caption: Decision tree for metabolite DDI studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxymethyl Olanzapine In Vitro Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl Olanzapine. The information is designed to address common in vitro stability issues and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro stability a concern?
A1: this compound is a metabolite of Olanzapine, an atypical antipsychotic drug. It is also known to be a degradation product of Olanzapine, particularly in aqueous solutions.[1] Its in vitro stability is a significant concern because, like its parent compound, it is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Furthermore, this compound itself degrades over time, although its degradation products are not yet fully identified.[1]
Q2: What are the primary factors that influence the in vitro stability of this compound?
A2: Based on studies of Olanzapine and its degradation, the primary factors influencing the stability of this compound in vitro are:
-
Oxygen: The formation of this compound from Olanzapine is linked to the presence of oxygen.[1] It is plausible that oxygen also plays a role in its subsequent degradation.
-
pH: Olanzapine's stability is pH-dependent, with greater stability in acidic conditions.[2][3][4] While specific data for this compound is limited, it is reasonable to assume a similar pH-dependent stability profile.
-
Temperature: Thermal instability has been noted for Olanzapine and its metabolites.[5][6] Elevated temperatures can accelerate degradation.
-
Light: Olanzapine is known to be sensitive to light.[3] Therefore, it is best practice to protect solutions of this compound from light to prevent potential photodegradation.
Q3: How can I prevent the degradation of this compound in my in vitro experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Use of Antioxidants: The addition of ascorbic acid (0.25%) has been shown to inhibit the formation of this compound from Olanzapine, suggesting it can help stabilize solutions against oxidative degradation.[1]
-
Control of Oxygen Exposure: Minimize the exposure of your samples to air. This can be achieved by using degassed solvents and purging containers with an inert gas like nitrogen or argon.
-
pH Control: Maintain an acidic pH for your solutions whenever experimentally feasible.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., on ice during preparation and refrigerated or frozen for storage).[5][6]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.
Q4: What are the recommended storage conditions for this compound stock solutions and samples?
A4: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent and stored at low temperatures. One study indicates that stock solutions of Olanzapine and its metabolites in acetonitrile are stored at -30°C.[5] For aqueous solutions and biological samples, storage at -80°C is recommended for long-term stability.[5] Always minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent recovery of this compound in aqueous buffers. | Degradation due to oxidative stress or unfavorable pH. | - Add an antioxidant such as ascorbic acid (e.g., 0.25%) to your buffer. - Use degassed buffers. - Adjust the buffer to a more acidic pH if your experimental design allows. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of this compound standards. | Degradation of this compound. | - Prepare fresh standards for each experiment. - Confirm the purity of the reference standard. - Investigate the impact of solvent and storage conditions on standard stability. |
| High variability between replicate samples in cell culture or plasma stability assays. | Inconsistent handling leading to variable degradation. | - Ensure all samples are processed promptly and kept on ice. - Standardize the time between sample collection and analysis. - Add a stabilizer (e.g., ascorbic acid) to the matrix immediately after sample collection. |
| Loss of this compound concentration over a short period at room temperature. | Thermal degradation and/or oxidation. | - Perform all experimental steps at a controlled, low temperature (e.g., in a cold room or on ice). - Minimize the time samples are kept at room temperature. |
Data Presentation
Table 1: Factors Affecting this compound Stability (Qualitative Summary)
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Oxygen | Promotes degradation | Use of antioxidants (e.g., ascorbic acid), deoxygenated solvents, inert gas overlay. | [1] |
| pH | Likely less stable at neutral/alkaline pH | Maintain acidic conditions where possible. | Inferred from Olanzapine data[2][3][4] |
| Temperature | Higher temperatures accelerate degradation | Work at low temperatures (ice, refrigeration); store frozen. | [5][6] |
| Light | Potential for photodegradation | Use amber vials or protect from light. | Inferred from Olanzapine data[3] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Stability Assessment of this compound in a Buffered Solution
-
Preparation of Buffer: Prepare the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer by sonicating or sparging with nitrogen. For a stabilized buffer, add ascorbic acid to a final concentration of 0.25%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
Incubation: Spike the buffer solution with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Sample Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard. This will precipitate any proteins and stop further degradation.
-
Sample Processing: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an autosampler vial for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
Protocol 2: LC-MS/MS Method for Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 10 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[5]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The specific precursor and product ion transitions for this compound would need to be optimized.
-
Internal Standard: A stable isotope-labeled analog of this compound or a structurally similar compound that is not present in the sample should be used.
Visualizations
Caption: Formation and subsequent degradation of this compound.
Caption: Workflow for in vitro stability assessment of this compound.
References
- 1. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of olanzapine and its three metabolites by liquid chromatography-tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Hydroxymethyl Olanzapine Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 2-Hydroxymethyl Olanzapine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite of Olanzapine, an atypical antipsychotic medication.[1] Its stability in biological samples is a significant concern because degradation can lead to inaccurate quantification in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[2] Olanzapine and its metabolites are known to be unstable, which can compromise the reliability of bioanalytical data.[3]
Q2: What are the primary factors that contribute to the degradation of this compound in biological samples?
A2: The degradation of this compound, and its parent drug Olanzapine, is primarily influenced by oxidation, temperature, and light exposure.[3][4] The presence of oxygen can significantly accelerate the degradation process.[3]
Q3: How can I prevent the degradation of this compound during sample collection and handling?
A3: To minimize degradation, it is crucial to handle samples with care from the point of collection. This includes using appropriate collection tubes (e.g., with an anticoagulant like EDTA), minimizing exposure to light by using amber tubes or wrapping tubes in foil, and processing samples as quickly as possible.[5] The addition of an antioxidant, such as ascorbic acid, has been shown to slow down the degradation of Olanzapine and inhibit the formation of this compound.[3]
Q4: What are the optimal storage conditions for biological samples containing this compound?
A4: For long-term storage, it is recommended to keep samples at -80°C. For storage for less than 60 days, -20°C is generally sufficient.[6] It is also advisable to store samples protected from light.[4]
Troubleshooting Guide
Issue 1: Low or no detectable levels of this compound in my samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling. | Review your sample collection and handling procedures. Ensure minimal exposure to light and ambient temperatures. Consider adding an antioxidant like ascorbic acid to collection tubes.[3][5] |
| Improper sample storage. | Verify that samples have been consistently stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[4][6] |
| Inefficient extraction from the biological matrix. | Optimize your sample preparation method. Ensure the chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is validated for this compound.[7] |
| Instrumental issues (LC-MS/MS). | Check the instrument's performance, including sensitivity and calibration. Ensure the mass transitions and source parameters are correctly set for this compound.[8] |
Issue 2: High variability in this compound concentrations across replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling. | Standardize your sample handling protocol to ensure all samples are treated identically from collection to analysis. |
| Variable exposure to light and temperature. | Ensure all samples are protected from light and maintained at a consistent, low temperature during processing.[4] |
| Matrix effects in the LC-MS/MS analysis. | Evaluate for ion suppression or enhancement. Consider using a stable isotope-labeled internal standard for more accurate quantification.[2] |
Quantitative Data Summary
The stability of Olanzapine and its metabolites is influenced by various factors. The following table summarizes available data on their stability under different conditions.
| Compound | Matrix | Storage Condition | Duration | Stability | Reference |
| Olanzapine | Serum | Ambient Temperature (in darkness) | At least 48 hours | Stable | [4] |
| Olanzapine | Serum | Ambient Temperature (exposed to 3000 lux light) | Significant degradation after 48 hours | Unstable | [4] |
| Olanzapine | Serum | 4-8°C (in darkness) | At least 14 days | Stable | [4] |
| Olanzapine | Serum | -20°C | At least 60 days | Stable | [6] |
| Olanzapine | Serum | -80°C | At least 270 days | Stable | [6] |
| Olanzapine | Plasma | Freeze-thaw cycles (up to 5) | N/A | Stable | [6] |
| Olanzapine | Aqueous Solution (pH 0.70) | 25°C | Half-life of 57 days | More stable in acidic conditions | [9] |
Experimental Protocols
Protocol 1: Biological Sample Collection and Handling
-
Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Addition of Stabilizer (Optional but Recommended): Immediately after collection, add 0.25% ascorbic acid to the blood sample to inhibit oxidative degradation.[3]
-
Light Protection: Wrap the collection tubes in aluminum foil or use amber-colored tubes to protect the sample from light.[5]
-
Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Carefully transfer the plasma to a clean, labeled polypropylene tube.
-
Storage: Immediately freeze the plasma samples at -80°C for long-term storage or -20°C for short-term storage.[6]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and matrices.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.[7]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[7]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[8]
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.[10]
-
Visualizations
Caption: Potential oxidative degradation pathway of Olanzapine.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Hydroxymethyl Olanzapine Extraction from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 2-Hydroxymethyl Olanzapine from brain tissue. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and streamline your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from brain tissue important?
A1: this compound is a primary phase I metabolite of Olanzapine, an atypical antipsychotic drug.[1] Accurate quantification of this metabolite alongside the parent drug in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug metabolism studies, and understanding the complete disposition of Olanzapine within the central nervous system.
Q2: What are the main challenges associated with extracting this compound from brain tissue?
A2: The primary challenges include:
-
Analyte Stability: Both Olanzapine and its metabolites can be unstable. This compound has been identified as a potential degradation product of Olanzapine, and its formation can be inhibited by antioxidants like ascorbic acid.[2] It is also susceptible to further degradation.[2]
-
Low Concentrations: As a metabolite, its concentration in the brain may be significantly lower than the parent drug, requiring a highly sensitive and efficient extraction and analytical method.
-
Complex Matrix: Brain tissue is a lipid-rich and complex biological matrix, which can lead to significant matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, and potentially low extraction recovery.[3]
-
Physicochemical Properties: The addition of a hydroxyl group makes this compound more polar than the parent Olanzapine. This difference in polarity requires careful optimization of extraction parameters (e.g., solvent choice, pH) to ensure efficient recovery.
Q3: Which extraction techniques are most suitable for this compound from brain tissue?
A3: The most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LLE is a classic method that partitions the analyte between two immiscible liquid phases. It is effective but can be labor-intensive and may result in emulsions.
-
SPE offers cleaner extracts and the ability to concentrate the analyte, often leading to better sensitivity.[1] It is the most frequently used technique for Olanzapine and its metabolites.[1] Polymeric reversed-phase cartridges (e.g., Oasis HLB) are often used and have shown high recovery for the parent drug from brain tissue.[4]
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, consider the following:
-
Use Antioxidants: The addition of antioxidants like ascorbic acid or sodium ascorbate to your homogenization buffer and other aqueous solutions can prevent oxidative degradation.[2][5]
-
Control Temperature: Keep samples on ice throughout the extraction process and store them at -70°C or lower for long-term stability.[6] Olanzapine has been shown to be unstable in brain homogenate at room temperature for longer than 2 hours.[6]
-
Limit Light Exposure: Olanzapine is known to be sensitive to light, which can cause degradation. It is prudent to protect samples from light whenever possible.
-
Process Samples Promptly: Avoid prolonged storage of tissue homogenates before extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from brain tissue.
Issue 1: Low or No Analyte Recovery
This is one of the most frequent challenges. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low analyte recovery.
Issue 2: High Matrix Effects in LC-MS/MS Data
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-elution of endogenous phospholipids or other matrix components from the brain tissue. | - Improve Sample Cleanup: Switch from protein precipitation or LLE to a more rigorous SPE protocol. Consider using mixed-mode or phospholipid removal SPE cartridges. - Optimize Chromatography: Adjust the LC gradient to better separate the analyte from matrix interferences. - Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects. |
| Inconsistent Internal Standard (IS) Response | The IS is experiencing different matrix effects than the analyte. | - Use a Stable Isotope-Labeled (SIL) IS: An SIL IS for this compound is the ideal choice as it co-elutes and experiences nearly identical matrix effects. - Matrix-Match Calibration: Prepare calibration standards and QCs in an extract of blank brain tissue to ensure the calibration curve accurately reflects the matrix effects. |
Issue 3: Poor Peak Shape or Chromatography
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the analytical column (e.g., with residual silanols). - pH of the mobile phase is inappropriate for the analyte. | - Adjust Mobile Phase pH: Add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to ensure the analyte is in a single ionic state. - Use a Different Column: Consider a column with different stationary phase chemistry or one that is specifically designed for basic compounds. |
| Split Peaks | - Clogged frit or column contamination. - Injector issue. | - Clean the System: Flush the column or replace it if necessary. Check and clean the injector port and syringe. |
Quantitative Data Summary
The following tables summarize recovery data for Olanzapine and its metabolites from various biological matrices. While specific data for this compound from brain tissue is limited in the literature, these values provide a useful benchmark.
Table 1: Extraction Recovery of Olanzapine from Brain Tissue
| Extraction Method | Sorbent/Solvent System | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Oasis HLB cartridges | > 90% | [4] |
| Liquid-Liquid Extraction (LLE) | Not specified | > 82% | [6] |
Table 2: Extraction Recovery of Olanzapine Metabolites from Human Body Fluids
| Analyte | Extraction Method | Recovery (%) | Reference |
| This compound | Two-step LLE | 78.0 - 96.7% | [7] |
| N-desmethyl Olanzapine | Two-step LLE | 78.0 - 96.7% | [7] |
| Olanzapine N-oxide | Two-step LLE | 78.0 - 96.7% | [7] |
Experimental Protocols
The following are detailed, generalized protocols for LLE and SPE. Note: These protocols are starting points and should be optimized for your specific application and laboratory conditions.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for Olanzapine and its metabolites in biological fluids and is optimized for the more polar nature of this compound.[7]
-
Tissue Homogenization:
-
Weigh a portion of frozen brain tissue (e.g., 100-200 mg).
-
Add 3-4 volumes of ice-cold homogenization buffer (e.g., 10 mM ammonium acetate with 0.1% ascorbic acid, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice.
-
-
Sample Preparation:
-
To a 2 mL microcentrifuge tube, add 200 µL of brain homogenate.
-
Spike with an appropriate internal standard (ideally, stable isotope-labeled this compound).
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate or ammonium hydroxide) to adjust the pH to > 9. This ensures the analyte is in its neutral, less polar form. Vortex briefly.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Dry-down and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube, avoiding the protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase, vortex, and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a polymeric reversed-phase sorbent, which is effective for a range of polarities.[1][4]
Caption: General workflow for Solid-Phase Extraction (SPE).
-
Sample Pre-treatment:
-
Prepare brain homogenate as described in the LLE protocol (Step 1).
-
To 200 µL of homogenate, add the internal standard.
-
Dilute the sample with 800 µL of an aqueous buffer (e.g., 4% H3PO4 or an alkaline buffer like ammonium carbonate) to reduce viscosity and ensure proper binding. The choice of acidic or basic conditions depends on whether a mixed-mode or reversed-phase sorbent is used. For reversed-phase, an alkaline pH is recommended to maximize retention.
-
-
SPE Cartridge Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and very polar interferences. A second, stronger wash (e.g., 20-30% methanol) may be added to remove additional interferences, but this step must be optimized to prevent loss of the more polar this compound.
-
Elute: Elute the analyte with 1 mL of a strong organic solvent, often modified with a base to facilitate the elution of basic compounds. A common choice is 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate and reconstitute the sample as described in the LLE protocol (Step 4).
-
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Olanzapine in rat brain using liquid chromatography with coulometric detection and a rapid solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of olanzapine in rat brain tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxymethyl Olanzapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 2-Hydroxymethyl Olanzapine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a known metabolite and degradation product of Olanzapine, an atypical antipsychotic medication. It is often synthesized as a reference standard for analytical purposes, such as in pharmacokinetic studies, stability testing of Olanzapine, and for the identification and quantification of impurities in Olanzapine drug products.
Q2: What are the main challenges in synthesizing pure this compound?
A2: The primary challenges in synthesizing pure this compound include:
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Multi-step Synthesis: The synthesis is a multi-step process, and optimizing the yield and purity at each step can be complex.
-
Potential for Side Reactions: The synthesis involves several reactive intermediates, which can lead to the formation of various side products and impurities.
-
Purification Difficulties: Separating the desired product from starting materials, intermediates, and side products can be challenging due to similar polarities and chemical properties.
-
Product Stability: this compound, like its parent compound Olanzapine, can be unstable under certain conditions, particularly in aqueous solutions where it can be susceptible to oxidation.[1]
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: While specific impurity profiles can vary depending on the synthetic route and reaction conditions, potential impurities may include unreacted starting materials and intermediates, as well as byproducts from side reactions. Given the synthesis involves the core structure of Olanzapine, impurities related to Olanzapine synthesis could also be present. These can include products of over-methylation, oxidation, or reactions with solvents.
Q4: How can the purity of synthesized this compound be assessed?
A4: The purity of this compound is typically assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main compound and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the synthesized product and identify unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | * Incomplete reaction at one or more steps.* Loss of product during work-up and purification. | * Monitor each reaction step by TLC or HPLC to ensure completion.* Optimize reaction conditions (temperature, time, stoichiometry of reagents).* Carefully perform extraction and washing steps to minimize product loss.* Consider alternative purification methods to improve recovery. |
| Presence of multiple spots on TLC/peaks in HPLC | * Formation of side products.* Degradation of the product.* Contamination from starting materials or reagents. | * Adjust reaction conditions to minimize side reactions (e.g., lower temperature, inert atmosphere).* Use high-purity starting materials and solvents.* Employ appropriate purification techniques such as column chromatography or preparative HPLC.* Add an antioxidant like ascorbic acid to inhibit oxidative degradation, especially in aqueous solutions.[1] |
| Difficulty in isolating the final product | * Product may be highly soluble in the reaction solvent.* Formation of an oil instead of a solid. | * Use an anti-solvent to precipitate the product.* Try different crystallization solvents or solvent mixtures.* If an oil forms, try triturating with a non-polar solvent to induce solidification. |
| Product degradation upon storage | * Sensitivity to light, heat, or oxygen. | * Store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).* Avoid prolonged exposure to aqueous solutions.[1] |
Experimental Protocols
Synthesis of this compound
The following is a general synthetic route for this compound. Researchers should optimize the conditions based on their laboratory setup and available reagents.
Step 1: Synthesis of 2-(2-nitroanilino)-5-hydroxymethylthiophene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-amine and 2-fluoronitrobenzene in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add lithium hydroxide (LiOH) to the solution.
-
Reaction: Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Formylation: Dissolve the crude product in dimethylformamide (DMF) and cool the solution in an ice bath. Add phosphorus oxychloride (POCl3) dropwise.
-
Hydrolysis and Purification: After the reaction is complete, carefully quench the reaction with ice-water. Extract the product, wash, dry, and purify by column chromatography to obtain the aldehyde intermediate.
-
Reduction: The aldehyde is then reduced to the corresponding alcohol to yield 2-(2-nitroanilino)-5-hydroxymethylthiophene.
Step 2: Reductive Cyclization to form 4-amino-2-hydroxymethyl-10H-thieno[2,3-b][2][3]benzodiazepine
-
Reaction Setup: Dissolve the product from Step 1 in ethanol.
-
Reduction: Add stannous chloride (SnCl2) to the solution.
-
Reaction: Reflux the mixture and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction and neutralize it with a base (e.g., sodium bicarbonate solution). Filter the mixture and extract the filtrate with an organic solvent. Concentrate the organic layer to obtain the crude product.
Step 3: Condensation with N-methylpiperazine to yield this compound
-
Reaction Setup: Dissolve the crude product from Step 2 in a mixture of toluene and DMSO.
-
Reagent Addition: Add N-methylpiperazine to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction mixture and purify the crude product by column chromatography or preparative HPLC to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
minimizing ion suppression for 2-Hydroxymethyl Olanzapine in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 2-Hydroxymethyl Olanzapine.
Troubleshooting Guide: Ion Suppression
Ion suppression can significantly compromise the accuracy, sensitivity, and reproducibility of your LC-MS/MS results.[1][2] This guide outlines common issues, their potential causes, and recommended solutions to mitigate ion suppression when analyzing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low analyte signal or poor sensitivity for this compound | High concentration of co-eluting matrix components (e.g., phospholipids, salts) competing for ionization.[1][3][4] | - Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation.[1][5] - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can decrease ion suppression, though this may not be suitable for trace analysis.[6][7] - Reduce Injection Volume: Injecting a smaller sample volume can also lower the amount of interfering compounds introduced into the system. |
| Poor reproducibility of results between samples | Variable matrix effects from sample to sample.[1][8] Inconsistent sample cleanup. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ion suppression to the analyte.[3] - Automate Sample Preparation: Automated systems can improve the consistency and reproducibility of sample handling. - Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[3] |
| Sudden drop in signal during an analytical run | Co-elution of a highly suppressive matrix component at the retention time of this compound. | - Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or change the stationary phase to improve the separation of this compound from interfering matrix components.[3][7] - Perform a Post-Column Infusion Experiment: This will help identify the specific retention time regions where ion suppression is occurring.[9][10] |
| Broad or noisy baseline | Contamination of the ion source or mass spectrometer.[1] High background from the sample matrix. | - Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations.[1] - Divert Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in biological matrices?
Ion suppression for this compound in biological matrices like plasma or urine is primarily caused by co-eluting endogenous components that interfere with the ionization process in the mass spectrometer's source.[9] These components can include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize on the ESI probe, reducing ionization efficiency.[10]
-
Other Endogenous Molecules: Other small molecules and metabolites present in the biological matrix can also compete for ionization.[3]
Q2: How can I identify if ion suppression is affecting my this compound analysis?
The most direct way to identify and locate ion suppression is by performing a post-column infusion experiment.[2][10] This involves continuously infusing a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A drop in the constant baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[10]
Q3: Which ionization technique, ESI or APCI, is less prone to ion suppression for this analysis?
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[2][6][11] ESI's ionization process occurs in the liquid phase and is more sensitive to competition for charge and changes in droplet properties caused by matrix components.[11][12] APCI involves gas-phase ionization, which is less affected by these factors.[12] If you are experiencing significant suppression with ESI, testing APCI is a recommended strategy, provided this compound can be efficiently ionized by APCI.
Q4: What is the most effective sample preparation technique to reduce matrix effects for this compound?
The most effective techniques are those that selectively isolate the analyte while removing a broad range of interfering matrix components. For this compound, the following are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[5][13] By choosing the appropriate sorbent and wash/elution solvents, you can achieve high recovery of this compound and significant removal of interfering matrix components.[14][15]
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective at removing non-polar and some polar interferences.[5][16] Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for good recovery and cleanup.[5]
Protein precipitation is a simpler technique but is generally less effective at removing phospholipids and other small molecule interferences, often leading to more significant ion suppression.[2][17]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol describes how to identify the retention time regions where ion suppression is occurring.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Tee-piece for mixing
-
LC-MS/MS system
-
Blank matrix samples (e.g., plasma, urine) prepared with your standard extraction procedure
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column used for your this compound analysis.
-
Connect the outlet of the analytical column to one inlet of the tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion:
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Start the LC flow with the initial mobile phase conditions and begin the infusion from the syringe pump.
-
Monitor the signal for this compound until a stable, continuous baseline is achieved.
-
-
Analysis:
-
Inject a blank sample extract (prepared using the same procedure as your actual samples, but with a matrix known to be free of the analyte).
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. A constant baseline indicates no ion suppression.
-
Any significant and reproducible drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up biological samples to reduce matrix components that cause ion suppression.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase C18)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Loading solvent (sample diluted in a weak buffer)
-
Wash solvent(s) (e.g., water, low percentage of organic solvent)
-
Elution solvent (e.g., methanol with a small percentage of ammonium hydroxide)
-
Biological fluid sample (e.g., plasma)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through the sorbent. This activates the sorbent for sample binding.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of water or a weak buffer to prepare the sorbent for the sample matrix.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a strong organic solvent (e.g., methanol containing 2-5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for olanzapine and its metabolites, highlighting the importance of assessing recovery and matrix effects.
| Parameter | This compound | Olanzapine | N-desmethyl olanzapine | Olanzapine N-oxide | Reference |
| Recovery (%) | 75.0–107 | 75.0–107 | 75.0–107 | 75.0–107 | [16] |
| Matrix Effect (%) | 77.0–107 | 77.0–107 | 77.0–107 | 77.0–107 | [16] |
| Linearity Range (ng/mL) | 0.05 - 10 | 0.05 - 10 | 0.15 - 30 | 0.15 - 30 | [16] |
| Intra-day Precision (%CV) | < 14.1 | < 14.1 | < 14.1 | < 14.1 | [16] |
| Inter-day Precision (%CV) | < 14.1 | < 14.1 | < 14.1 | < 14.1 | [16] |
Visualizations
A workflow for troubleshooting ion suppression.
Comparison of sample preparation techniques.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. mdpi.com [mdpi.com]
- 8. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Enhanced Sensitivity for 2-Hydroxymethyl Olanzapine Detection
Welcome to the technical support center for the analysis of 2-Hydroxymethyl Olanzapine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows for improved detection sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low signal intensity and poor sensitivity for this compound in our LC-MS/MS analysis. What are the potential causes and how can we improve it?
A1: Low sensitivity can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:
-
Sample Preparation: Inefficient extraction of this compound from the biological matrix is a common culprit.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient for complex matrices, leading to ion suppression. Consider optimizing the precipitating agent (e.g., methanol, acetonitrile) and the sample-to-solvent ratio.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts. Experiment with different organic solvents (e.g., ethyl acetate, diethyl ether, or mixtures like hexane/dichloromethane) and pH adjustments to ensure the analyte is in a non-ionized form for efficient partitioning.[1][3]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for sample clean-up and analyte enrichment, leading to significantly improved sensitivity.[1] Use a reversed-phase sorbent and optimize the conditioning, loading, washing, and elution steps. For instance, acidifying the sample can improve retention on some sorbents.[1]
-
-
Chromatographic Separation: Suboptimal chromatography can lead to poor peak shape and reduced signal-to-noise.
-
Mobile Phase: Ensure the mobile phase composition and gradient are optimized for the retention and separation of this compound. The use of additives like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[1]
-
Column Chemistry: A C18 column is commonly used, but other stationary phases could provide better selectivity and peak shape for your specific application.[4][5]
-
-
Mass Spectrometry Detection: The mass spectrometer settings are critical for achieving high sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.[6] Ensure the source parameters (e.g., spray voltage, capillary temperature) are optimized for this compound.
-
Selected Reaction Monitoring (SRM): For tandem mass spectrometry, use the most intense and specific precursor-to-product ion transitions.[6][7] Infuse a standard solution of this compound to determine the optimal transitions and collision energies.
-
Below is a logical workflow for troubleshooting low sensitivity:
Q2: We are experiencing significant matrix effects in our analysis of this compound from plasma samples. How can we mitigate this?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge. Here are some strategies to address this:
-
Improve Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering substances. As mentioned in the previous point, transitioning from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction can significantly reduce matrix components.[1]
-
Optimize Chromatography: Adjusting the chromatographic method to separate this compound from the majority of matrix components can be very effective. This may involve using a different column, altering the mobile phase composition, or modifying the gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated this compound) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.
-
Dilution: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering matrix components.
Q3: What are the key metabolic pathways of olanzapine, and where does this compound fit in?
A3: Olanzapine undergoes extensive metabolism in the liver. The main pathways are N-glucuronidation and oxidation mediated by cytochrome P450 (CYP) enzymes. This compound is a phase I metabolite formed through the aliphatic hydroxylation of the methyl group on the thiophene ring, a reaction catalyzed primarily by the CYP2D6 enzyme.[1][8][9] Other major metabolites include 10- and 4'-N-glucuronides, 4'-N-desmethyl olanzapine (formed by CYP1A2), and olanzapine N-oxide (formed by FMO3).[1][8]
The following diagram illustrates the primary metabolic pathways of olanzapine:
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the detection of olanzapine and its metabolites, including this compound.
Table 1: Linearity Ranges and Limits of Quantification (LOQs)
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Whole Blood, Urine | Not specified | 0.05 | [6] |
| Olanzapine | Serum | 0.017 - 1.25 | 0.034 | [2] |
| N-desmethyl olanzapine | Serum | 0.017 - 1.25 | 0.034 | [2] |
| Olanzapine N-oxide | Serum | 0.017 - 1.25 | 0.034 | [2] |
| Olanzapine | Plasma | 2 - 300 | 2 | [10] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Olanzapine & Metabolites | Serum | 80 - 115 | 0.94 - 9.3 | Not specified | [7] |
| Olanzapine | Plasma | ~94.8 | < 7.55 | < 7.55 | [3][10] |
| Olanzapine & Metabolites | Whole Blood, Urine | 75.0 - 107 | < 14.1 | < 14.1 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a basic method for sample preparation.
-
To a 200 µL aliquot of serum or plasma in a microcentrifuge tube, add an internal standard solution.[2]
-
Add 600 µL of cold methanol (or acetonitrile) to precipitate proteins (sample-to-precipitant ratio of 1:3).[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to a new tube for analysis.
-
The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract and is recommended for higher sensitivity.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C8 or C18) with 1 mL of methanol followed by 1 mL of water.[1][11] Do not let the sorbent dry out.
-
Sample Loading: To the biological sample (e.g., 0.5 mL of plasma), add an internal standard. Acidify the sample by adding a small volume of a weak acid (e.g., 2% formic acid) to ensure the analyte is ionized and will be retained on the sorbent.[1] Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities. A common wash solution is 1 mL of 5% methanol in water.[1]
-
Elution: Elute this compound and other analytes with a stronger solvent. A typical elution solvent is 1 mL of methanol or a mixture of methanol and a weak acid or base (e.g., 5% formic acid in acetonitrile or 5% ammonia solution in methanol, depending on the sorbent and analyte).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection into the LC-MS/MS system.
Below is a diagram illustrating the general workflow for SPE:
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bbrc.in [bbrc.in]
- 5. longdom.org [longdom.org]
- 6. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-Hydroxymethyl Olanzapine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of 2-Hydroxymethyl Olanzapine, a key metabolite of Olanzapine. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Question: I am observing significant ion suppression or enhancement for this compound. How can I identify and mitigate this?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your quantification.[1] Here’s a systematic approach to troubleshoot this issue:
1. Confirm the Presence and Timing of Matrix Effects:
-
Method: Perform a post-column infusion experiment.
-
Procedure: Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column. Inject a blank, extracted matrix sample (e.g., plasma, urine).
-
Interpretation: A dip in the baseline signal of the infused analyte indicates ion suppression at that retention time, while a spike indicates ion enhancement. This will show you if co-eluting matrix components are interfering with your analyte's ionization.
2. Optimize Sample Preparation to Remove Interferences:
The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all interfering phospholipids. Acetonitrile is a commonly used precipitation solvent.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. This can effectively remove many endogenous interferences.[3]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing specific sorbents to retain the analyte while washing away interfering compounds. This is often the most effective method for minimizing matrix effects.
3. Modify Chromatographic Conditions:
If sample preparation optimization is insufficient, adjusting your chromatography can help separate this compound from co-eluting interferences.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation resolution around the retention time of your analyte.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a column with a different stationary phase) to alter the selectivity of your separation.
4. Utilize a Stable Isotope Labeled Internal Standard (SIL-IS):
Using a SIL-IS for this compound is highly recommended. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data processing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in this compound analysis?
A1: The most common causes are co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and other metabolites. These compounds can compete with this compound for ionization in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[1]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The post-extraction addition method is a standard approach. You compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The percentage matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: My this compound recovery is low. What are the potential causes and solutions?
A3: Low recovery can be due to several factors:
-
Inefficient Extraction: Your chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for this compound. Re-evaluate and optimize the extraction parameters (e.g., solvent choice, pH, sorbent type).
-
Analyte Instability: Olanzapine and its metabolites can be sensitive to light and temperature.[4] Ensure samples are protected from light and stored at appropriate temperatures (e.g., -80°C) to prevent degradation.[5] The addition of antioxidants like ascorbic acid during sample preparation has been shown to slow the degradation of olanzapine.
-
Suboptimal Reconstitution Solvent: After evaporation, the reconstitution solvent may not be strong enough to fully redissolve the analyte, leading to losses. Ensure the solvent is compatible with both the analyte and the mobile phase.
Q4: Which sample preparation method is best for quantifying this compound?
A4: The "best" method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT) is the simplest and fastest but may result in significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use.[3]
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the least matrix effects, making it ideal for high-sensitivity assays.
Refer to the data comparison table below for a summary of reported performance metrics.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes quantitative data for different sample preparation methods used in the analysis of this compound, compiled from a validated analytical method study.[6]
| Parameter | Biological Matrix | Value |
| Recovery | Blood | 75.0% - 107% |
| Urine | 78.0% - 96.7% | |
| Matrix Effect | Blood | 77.0% - 107% |
| Urine | 76.1% - 92.5% |
Note: The data presented is from a single study and the performance of each method can vary depending on the specific protocol, reagents, and instrumentation used.
Experimental Protocols
1. Protocol for Post-Extraction Addition to Quantify Matrix Effect
This protocol describes how to quantitatively determine the degree of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the final reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the this compound standard into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank biological matrix before the extraction process at the same concentrations.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
2. Protocol for Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound.
-
Condition the SPE Cartridge: Pass an appropriate organic solvent (e.g., methanol) through the cartridge, followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Load the Sample: Load the pre-treated biological sample onto the SPE cartridge.
-
Wash the Cartridge: Pass a wash solution (or multiple solutions of increasing organic strength) through the cartridge to remove interfering compounds. The wash solution should be strong enough to elute weakly bound interferences but not the analyte.
-
Elute the Analyte: Pass an elution solvent through the cartridge that is strong enough to desorb the this compound from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase or a compatible solvent for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects and poor recovery.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidative degradation of 2-Hydroxymethyl Olanzapine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 2-Hydroxymethyl Olanzapine during storage.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary factors that cause the degradation of this compound? A1: The primary factor is oxidation.[1][2][3] The presence of oxygen, exposure to light, and elevated temperatures can accelerate the degradation process.[4][5] The thiophene ring of the olanzapine structure is particularly susceptible to oxidation.[3]
-
Q2: What are the visible signs of this compound degradation? A2: While visual inspection is not a definitive method for determining degradation, a change in the color of the solid material (e.g., from a white or off-white powder to a yellowish or brownish hue) may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary for accurate assessment.
-
Q3: How can I prevent the oxidative degradation of this compound during storage? A3: To minimize oxidative degradation, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C).[6] Using airtight containers with desiccants can also help to minimize exposure to moisture, which can contribute to degradation.[5][7]
-
Q4: Are there any chemical stabilizers that can be added to prevent oxidation? A4: Yes, antioxidants can be effective in preventing the oxidation of olanzapine and its derivatives. Studies have shown that ascorbic acid (Vitamin C) can inhibit the formation of this compound from olanzapine, suggesting its potential as a stabilizer.[1][2] The addition of 0.25% ascorbic acid has been shown to slow down the degradation of olanzapine.[1][2] Other antioxidants commonly used in pharmaceutical formulations, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), could also be investigated for their efficacy in stabilizing this compound.
Troubleshooting Common Issues
-
Issue 1: Rapid degradation of this compound is observed even under recommended storage conditions.
-
Possible Cause 1: Inadequate inert atmosphere. The container may not have been properly flushed with an inert gas, or the seal may be compromised, allowing oxygen to enter.
-
Troubleshooting Step 1: Re-evaluate the procedure for creating an inert atmosphere. Ensure a complete purge of the container with high-purity inert gas before sealing. Use high-quality, airtight containers with septa for easy and repeated access without compromising the internal atmosphere.
-
Possible Cause 2: Contamination with oxidizing agents. The sample may have been inadvertently contaminated with trace amounts of oxidizing agents during handling or from the storage container itself.
-
Troubleshooting Step 2: Review all handling procedures to identify potential sources of contamination. Use scrupulously clean glassware and equipment. Consider using amber glass vials to minimize light exposure, which can catalyze oxidative reactions.[8]
-
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in storage conditions. Fluctuations in temperature, humidity, or light exposure between samples can lead to inconsistent degradation rates.
-
Troubleshooting Step 1: Ensure that all samples in a stability study are stored under identical and tightly controlled conditions. Use calibrated and monitored storage chambers.
-
Possible Cause 2: Non-homogeneity of the sample. If a stabilizer is used, it may not be uniformly distributed throughout the solid sample.
-
Troubleshooting Step 2: Ensure thorough mixing of the this compound with any stabilizer before storage. For solutions, ensure the stabilizer is fully dissolved and the solution is homogenous.
-
Quantitative Data Summary
The following table summarizes the stability of olanzapine under different stress conditions, which can provide insights into the potential degradation of its hydroxylated metabolite, this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation of Olanzapine (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 12 hours | 80°C | ~20 | [9] |
| Alkaline Hydrolysis | 0.1N NaOH | 3 days | 60°C | Significant degradation | [10] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Significant degradation | [9][10] |
| Thermal Degradation | Dry Heat | 24 hours | 80°C | Not specified | [9] |
| Photolytic Degradation | Not specified | Not specified | Not specified | Almost completely stable | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose the solid to dry heat at 80°C in an oven for 48 hours.
-
Withdraw samples at predetermined time points and prepare solutions for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a suitable solvent) to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at predetermined time points for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The mobile phase can be optimized, but a common starting point is a gradient of acetonitrile and a phosphate buffer.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
References
- 1. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijrar.org [ijrar.org]
Technical Support Center: Simultaneous Analysis of Olanzapine and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the simultaneous analysis of olanzapine and its key metabolites, such as N-desmethylolanzapine, 2-hydroxymethyl olanzapine, and olanzapine N-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
Q1: What is the most common and efficient sample preparation technique for olanzapine and its metabolites in plasma?
A1: Protein precipitation (PPT) is a widely used, simple, and rapid method for sample preparation.[1][2] It involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes.[1][2] While efficient, it may result in less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), potentially leading to matrix effects.[1][3]
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do?
A2: Matrix effects are a common challenge in bioanalysis, especially with protein precipitation.[3] Here are several strategies to mitigate them:
-
Optimize Sample Cleanup: Switch from protein precipitation to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4] LLE, using solvents like methyl tert-butyl ether, can provide cleaner extracts.[5] SPE offers selective extraction and can significantly reduce matrix interferences.[6]
-
Chromatographic Separation: Improve the chromatographic separation to ensure co-eluting matrix components do not interfere with the analytes of interest. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[7]
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., olanzapine-d3) if available.[6] This can help compensate for matrix effects as it will be affected similarly to the analyte.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains within the linear range of the assay.
Q3: What are the key considerations for liquid-liquid extraction (LLE) of olanzapine?
A3: For successful LLE of olanzapine, consider the following:
-
Solvent Selection: Methyl tert-butyl ether is a commonly used and effective solvent for extracting olanzapine from plasma.[5]
-
pH Adjustment: The pH of the aqueous phase can influence the extraction efficiency. Olanzapine is a basic compound, so adjusting the pH to be more basic can improve its partitioning into the organic solvent.
-
Extraction Time and Mixing: Ensure adequate mixing (e.g., vortexing) for a sufficient duration to allow for efficient mass transfer of the analyte into the organic phase.
Liquid Chromatography
Q4: Which type of HPLC/UHPLC column is most suitable for the separation of olanzapine and its metabolites?
A4: Reversed-phase C18 columns are the most frequently used and have demonstrated good separation for olanzapine and its metabolites.[2][5][8] The choice between HPLC and UHPLC will depend on the desired throughput and resolution; UHPLC offers faster analysis times and higher efficiency.[9]
Q5: I'm experiencing poor peak shape (e.g., tailing) for olanzapine. How can I improve it?
A5: Poor peak shape for basic compounds like olanzapine on reversed-phase columns can be due to interactions with residual silanol groups on the silica support. To improve peak shape:
-
Mobile Phase pH: Operate the mobile phase at a low pH (e.g., with 0.1% formic acid) to ensure the analyte is in its protonated form and to suppress the ionization of silanol groups.[5]
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Mobile Phase Additives: The use of additives like ammonium formate or ammonium acetate can also help to improve peak shape.
Q6: My retention times are shifting between injections. What could be the cause?
A6: Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase regularly and ensure accurate composition.
-
Column Temperature: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry. Implement a column washing step after each batch of samples.
Mass Spectrometry
Q7: What are the typical precursor and product ions for olanzapine and N-desmethylolanzapine for MS/MS detection?
A7: For olanzapine, a common multiple reaction monitoring (MRM) transition is m/z 313.1 > 256.1. For its metabolite, N-desmethylolanzapine, a frequently used transition is m/z 299.1 > 256.1.[2] These transitions should be optimized on your specific instrument for maximum sensitivity.
Q8: I have low signal intensity for my analytes. How can I improve sensitivity?
A8: To enhance signal intensity:
-
Optimize Ionization Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[10]
-
Optimize MS/MS Parameters: Optimize the collision energy for each MRM transition to achieve the most efficient fragmentation and highest product ion intensity.
-
Sample Preparation: A cleaner sample obtained through more effective sample preparation (SPE or LLE) can reduce ion suppression and improve signal.[3]
-
Mobile Phase Composition: The mobile phase composition can affect ionization efficiency. For example, the percentage of organic solvent and the type and concentration of additives can be adjusted.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Olanzapine and N-desmethylolanzapine in Human Plasma
This protocol is a generalized procedure based on common practices and should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., olanzapine-d3).
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions [2]
-
Column: Reversed-phase C18 column (e.g., 2.0 x 100 mm, 3 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.30 mL/min.[2]
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 30% B
-
4.1-6.0 min: 30% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions [2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olanzapine: m/z 313.1 → 256.1
-
N-desmethylolanzapine: m/z 299.1 → 256.1
-
Internal Standard (Olanzapine-d3): m/z 316.1 → 259.1
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, gas flows, and collision energies according to the manufacturer's guidelines for your specific instrument.
Quantitative Data Summary
The following tables summarize typical validation parameters for the simultaneous analysis of olanzapine and its metabolites from various published methods. These values can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Olanzapine | Human Plasma | 0.2 - 120 | 0.2 | [2] |
| N-desmethylolanzapine | Human Plasma | 0.5 - 50 | 0.5 | [2] |
| Olanzapine | Human Plasma | 1 - 20 | 1 | [5] |
| Olanzapine | Whole Blood | 5 - 500 | 5 | [1] |
| Olanzapine | Pharmaceutical Formulation | 2 - 300 | 2 | [11] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Olanzapine | Human Plasma | 0.4, 40, 96 | < 8.5 | < 9.2 | 98.5 - 105.3 | [2] |
| N-desmethylolanzapine | Human Plasma | 1, 10, 40 | < 11.3 | < 7.8 | 95.2 - 106.8 | [2] |
| Olanzapine | Human Plasma | 2, 8, 16 | < 11.6 | < 7.5 | 98.3 - 101.7 | [5] |
| Olanzapine | Whole Blood | 10, 100, 400 | < 11 | < 9 | 85 - 115 | [1] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Olanzapine | Human Plasma | Protein Precipitation | 85.2 - 92.4 | [2] |
| N-desmethylolanzapine | Human Plasma | Protein Precipitation | 88.1 - 95.3 | [2] |
| Olanzapine | Human Plasma | Liquid-Liquid Extraction | ~90 | [5] |
| Olanzapine | Whole Blood | Protein Precipitation | ~103 | [1] |
Visualizations
Caption: Workflow for the simultaneous analysis of olanzapine and its metabolites.
Caption: Troubleshooting logic for olanzapine analysis.
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
overcoming poor chromatographic peak shape for 2-Hydroxymethyl Olanzapine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of 2-Hydroxymethyl Olanzapine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape in the analysis of this compound, a polar and basic compound, typically manifests as peak tailing, fronting, broadening, or splitting. The primary causes can be categorized as follows:
-
Column-Related Issues: Secondary interactions with residual silanol groups on the silica-based stationary phase are a major contributor to peak tailing.[1] Column degradation, contamination, or voids in the packing material can also lead to distorted peaks.[1]
-
Mobile Phase-Related Issues: An inappropriate mobile phase pH can lead to ionization of the analyte and interactions with the stationary phase. Improper solvent composition, insufficient buffering, or incorrect preparation can also negatively affect peak shape.[1]
-
Sample-Related Issues: Column overload, where too much sample is injected, is a common cause of peak fronting and tailing.[1][2] The use of a sample solvent that is stronger than the mobile phase can also lead to peak distortion.[1]
-
Instrument-Related Issues: Issues within the HPLC system, such as excessive extra-column volume, leaks, or poorly made connections, can contribute to peak broadening and splitting.[1]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like this compound. The most probable causes and their solutions are:
-
Secondary Silanol Interactions: The basic nature of the analyte can cause strong interactions with acidic residual silanol groups on the C18 or C8 column packing material.
-
Solution: Lower the mobile phase pH to around 3 or below using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid. This protonates the silanol groups, minimizing secondary interactions. Using a base-deactivated or end-capped column is also highly recommended.[1]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[2]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Metal Contamination: Trace metals in the stationary phase, sample, or mobile phase can chelate with the analyte, causing tailing.
-
Solution: Use a high-purity stationary phase and HPLC-grade solvents. Adding a chelating agent like EDTA to the mobile phase can sometimes help.
-
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting, though less common than tailing, is often a sign of:
-
Column Overload: This is a primary cause of peak fronting.[1]
-
Solution: Dilute the sample or decrease the injection volume.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak.[1]
-
Solution: Ideally, dissolve the sample in the mobile phase. If not possible, use a solvent that is weaker than the mobile phase.[1]
-
Q4: Why are my peaks for this compound broad?
Broad peaks can significantly impact resolution and sensitivity. Common causes include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Column Degradation: A void at the column inlet or deterioration of the packing material can cause broad peaks.
-
Solution: Replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.[2]
-
-
Inappropriate Mobile Phase Composition: A mobile phase that is too "strong" (high percentage of organic solvent) can result in poor retention and broad peaks.
-
Solution: Optimize the mobile phase composition to achieve a retention factor (k) between 2 and 10.
-
Q5: What causes split peaks in my chromatogram?
Split peaks can be a complex issue arising from:
-
Partially Blocked Column Frit: A blockage at the column inlet can cause the sample to be unevenly distributed onto the stationary phase.[1][2]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.[2] An in-line filter can help prevent this.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[1]
-
Solution: Ensure the sample solvent is miscible with the mobile phase. As a best practice, dissolve the sample in the mobile phase.[1]
-
-
Co-elution: The split peak may actually be two closely eluting compounds.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
Data & Protocols
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, end-capped, 2.0-4.6 mm ID, 50-150 mm length, <5 µm particle size | Reversed-phase is suitable for olanzapine and its metabolites. End-capping minimizes silanol interactions.[3] |
| Mobile Phase A | 0.1% Formic Acid or 10-25 mM Phosphate Buffer in Water | Acidic modifier protonates silanols to reduce peak tailing.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10%) and ramp up. | To ensure good retention and separation from other matrix components. |
| Flow Rate | 0.8 - 1.5 mL/min for 4.6 mm ID columns (adjust for other diameters) | Typical flow rates for standard bore columns.[4] |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | ~258 nm | A common wavelength for the detection of olanzapine.[4] |
| Injection Volume | 5 - 20 µL | Keep as low as possible to prevent overload. |
| Sample Solvent | Mobile Phase at initial conditions or a weaker solvent | To prevent peak distortion. |
Experimental Protocol: Mobile Phase Preparation (0.1% Formic Acid)
-
Reagents and Equipment:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Graduated cylinders
-
Volumetric flasks
-
Sterile filtered solvent bottles
-
-
Procedure for Mobile Phase A (0.1% Formic Acid in Water): a. Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and swirl gently to mix thoroughly. d. Degas the solution by sonication for 10-15 minutes or by vacuum filtration.
-
Procedure for Mobile Phase B (Acetonitrile): a. Pour HPLC-grade acetonitrile directly into a designated solvent bottle. b. Degas the solvent as described above.
-
System Setup: a. Place the respective solvent lines into the correct mobile phase bottles. b. Purge the HPLC pumps to ensure the lines are filled with the new mobile phase and free of air bubbles.
Logical Diagram for Method Optimization
Caption: Logical workflow for HPLC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
ensuring reproducibility in 2-Hydroxymethyl Olanzapine experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experimental results for 2-Hydroxymethyl Olanzapine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, handling, and analysis of this compound.
Issue 1: Low or Inconsistent Yields in Synthesis
Question: My synthesis of this compound results in low and unpredictable yields. What are the potential causes and solutions?
Answer: Low or inconsistent yields can stem from several factors related to starting materials, reaction conditions, and work-up procedures. A common synthetic route involves the reduction of a carbaldehyde precursor followed by condensation.[1]
Possible Causes & Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the 4-amino-10H-thieno[2,3-b][1][2]benzodiazepine-2-carbaldehyde precursor. Impurities can interfere with the reduction step.
-
Reducing Agent Activity: The activity of the reducing agent, such as sodium borohydride (NaBH4), is critical. Use freshly opened or properly stored NaBH4, as its efficacy can diminish with exposure to moisture.
-
Reaction Temperature: The reduction of the aldehyde to the hydroxymethyl group is typically performed at controlled, low temperatures. Ensure the reaction is adequately cooled to prevent side reactions.
-
Solvent Quality: Use anhydrous solvents, especially in steps sensitive to water, to prevent unwanted side reactions and ensure the efficiency of the reagents.
-
pH Control during Work-up: During the aqueous work-up, carefully control the pH. Extreme pH values can lead to degradation of the product.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before quenching the reaction.
Issue 2: Product Degradation and Impurity Formation
Question: I am observing significant degradation of my this compound sample, either during storage or in solution. How can I minimize this?
Answer: this compound can be unstable under certain conditions, particularly in aqueous solutions where it can form as a degradation product of olanzapine itself.[3] Its own stability can also be a concern.
Possible Causes & Troubleshooting Steps:
-
Oxidation: Degradation is often linked to oxidation.[3] The presence of oxygen can significantly increase the rate of degradation.
-
Solution: Prepare solutions using degassed solvents. Purging solvents with an inert gas like nitrogen or argon before use can help. Store solutions under an inert atmosphere.
-
-
Exposure to Light: Photodegradation can occur. Protect samples and solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: Store solid samples and solutions at low temperatures (e.g., -20°C) to slow down degradation kinetics.[4]
-
pH of Solution: The stability of olanzapine and its metabolites can be pH-dependent. Evaluate the stability of this compound in different buffers to determine the optimal pH for your application.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (e.g., 0.25%), has been shown to slow the degradation of olanzapine and inhibit the formation of this compound as a degradant. This suggests that antioxidants may also help stabilize the isolated metabolite.[3]
Issue 3: Poor Solubility
Question: I'm having difficulty dissolving this compound for my experiments. What solvents are recommended?
Answer: While specific solubility data for this compound is not widely published, its parent compound, olanzapine, is practically insoluble in water but soluble in organic solvents like DMSO and dimethylformamide.[4][5] It is reasonable to expect similar solubility characteristics for its hydroxymethyl metabolite.
Recommended Solvents & Techniques:
-
Organic Solvents: Start by dissolving the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4]
-
Aqueous Buffers: For experiments requiring aqueous solutions, first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). Then, dilute this stock solution with the aqueous buffer of choice.[4] Note that the final concentration of the organic solvent should be kept low to avoid affecting the biological system.
-
Solubility Enhancement Techniques: For the parent drug olanzapine, techniques like creating freeze-dried tablets or using β-cyclodextrin have been employed to improve aqueous solubility and dissolution rates.[6][7] Similar strategies could potentially be adapted for this compound if solubility remains a significant issue.
Issue 4: Inconsistent Analytical Quantification
Question: My LC-MS/MS quantification of this compound is showing high variability. What are the key parameters to control?
Answer: Reproducible quantification requires careful control over sample preparation, chromatography, and mass spectrometry parameters. A validated UHPLC-MS/SRM method has been developed for olanzapine and its metabolites, providing a good starting point.[8]
Key Parameters for Reproducible Quantification:
-
Sample Preparation: Use a consistent and validated extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte from the matrix.[9][10]
-
Internal Standard: Always use a stable isotope-labeled internal standard, such as this compound-d3, to account for matrix effects and variations in extraction efficiency and instrument response.[11][12]
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement. Evaluate matrix effects during method development and use matrix-matched calibration curves for accurate quantification.[9]
-
Chromatography: Optimize the mobile phase composition and gradient to ensure good separation from isomers and other metabolites, such as N-desmethyl olanzapine and olanzapine N-oxide.[9][13]
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimize cone voltage and collision energy for the specific precursor-product ion transitions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a metabolite of olanzapine, an atypical antipsychotic medication.[5][13] It is formed in the body through metabolism primarily mediated by the cytochrome P450 enzyme CYP2D6.[14][15] It can also be a degradation product of olanzapine under certain conditions.[3]
Q2: How is this compound synthesized? A2: A common synthesis route involves the reduction of the corresponding aldehyde precursor, 4-amino-10H-thieno[2,3-b][1][2]benzodiazepine-2-carbaldehyde, using a reducing agent like sodium borohydride (NaBH4) in ethanol. This is followed by condensation with N-methylpiperazine.[1]
Q3: What are the main analytical methods for the detection and quantification of this compound? A3: The most common and sensitive method for quantifying this compound, especially in biological matrices, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] This technique offers high selectivity and allows for low limits of quantification (LOQ), often in the range of 0.05 ng/mL in whole blood and urine.[9]
Q4: What are the typical storage conditions for this compound? A4: To ensure stability, solid this compound should be stored in a cool, dark, and dry place, for instance at -20°C.[4] Solutions, particularly aqueous ones, should be freshly prepared. If storage is necessary, they should be kept at low temperatures and protected from light. The use of antioxidants in the solution may also be beneficial.[3]
Q5: Is this compound commercially available? A5: Yes, this compound and its deuterium-labeled version (for use as an internal standard) are available from various chemical suppliers for research purposes.[11]
Data and Protocols
Table 1: LC-MS/MS Quantification Parameters for Olanzapine Metabolites
| Parameter | Olanzapine | This compound | N-desmethyl olanzapine | Olanzapine N-oxide |
| Quantification Range | 0.05–10 ng/mL | 0.05–10 ng/mL | 0.15–30 ng/mL | 0.15–30 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.05 ng/mL | 0.15 ng/mL | 0.15 ng/mL |
| Matrix | Whole Blood, Urine | Whole Blood, Urine | Whole Blood, Urine | Whole Blood, Urine |
| Internal Standard | Olanzapine-d3 | This compound-d3 | N-desmethyl olanzapine-d4 | Olanzapine N-oxide-d3 |
Data summarized from a validated quantification method in human body fluids.[9]
Protocol 1: Sample Preparation for LC-MS/MS Analysis from Whole Blood
This protocol provides a general outline for the extraction of this compound from whole blood samples.
-
Aliquoting: To a 40 µL aliquot of the whole blood sample, add 20 µL of water and 30 µL of an acetonitrile solution containing the deuterated internal standard (e.g., this compound-d3 at a suitable concentration).
-
Protein Precipitation: Add 170 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 x g for 4 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a new tube. This step can be followed by further liquid-liquid or solid-phase extraction for cleanup if necessary, depending on the required sensitivity and matrix complexity.[9]
-
Drying and Reconstitution: Evaporate the solvent from the final extract under a stream of nitrogen. Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Diagram 1: Olanzapine Metabolism Pathway
References
- 1. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 2. ClinPGx [clinpgx.org]
- 3. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. japsonline.com [japsonline.com]
- 8. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxymethyl Olanzapine Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl Olanzapine. The information provided is designed to address common challenges encountered during experimental procedures involving this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears to be degrading rapidly, as indicated by the appearance of unknown peaks in my HPLC analysis. What could be the cause?
A1: Rapid degradation of this compound in solution can be attributed to several factors, primarily related to pH, oxidation, and light exposure. As a known degradation product of olanzapine, it is itself susceptible to further degradation.[1] Key troubleshooting steps include:
-
pH Control: The stability of the parent compound, olanzapine, is highly pH-dependent, showing greater stability in acidic conditions (pH < 4).[2] It is likely that this compound exhibits similar behavior. Ensure your solution is buffered at an acidic pH to minimize hydrolytic degradation.
-
Preventing Oxidation: The formation of this compound from olanzapine involves oxidation, and the compound itself can be prone to further oxidative degradation.[1] To mitigate this, it is recommended to:
-
Use deoxygenated solvents for solution preparation.
-
Purge the solution and the headspace of the storage container with an inert gas such as nitrogen or argon.
-
Consider the addition of an antioxidant, such as ascorbic acid (0.25%), which has been shown to inhibit the formation of this compound from olanzapine, suggesting it may also help stabilize the metabolite.[1]
-
-
Light Protection: Olanzapine is known to be sensitive to light.[3] To prevent photodegradation, always prepare and store solutions of this compound in amber-colored glassware or protect clear glassware from light by wrapping it with aluminum foil.
Q2: I am observing significant variability in my analytical results between different batches of this compound solutions. What could be causing this inconsistency?
A2: Inconsistent analytical results often stem from a lack of rigorous control over experimental parameters. To improve reproducibility:
-
Standardize pH: Ensure that the pH of all your solutions, including standards and samples, is consistently maintained using a reliable buffer system. Even small variations in pH can lead to different degradation rates, causing variability in your measurements.
-
Control Temperature: Degradation reactions are temperature-dependent.[4] Store all stock solutions and samples at a consistent, refrigerated temperature (2-8°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Consistent Sample Handling: Ensure uniform handling procedures for all samples. This includes consistent timing for sample preparation and analysis, as well as uniform exposure to light and air.
Q3: I am struggling to achieve good peak shape and resolution for this compound in my reversed-phase HPLC analysis. What chromatographic parameters should I optimize?
A3: Poor peak shape and resolution can be addressed by systematically optimizing your HPLC method. Consider the following:
-
Mobile Phase pH: The pH of the mobile phase is critical for achieving good chromatography of ionizable compounds like this compound. An acidic mobile phase is often preferred for olanzapine and its metabolites. A common choice is a phosphate buffer with a pH around 4.0.[5]
-
Column Chemistry: A C18 column is a good starting point for the analysis of olanzapine and its metabolites.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer will significantly impact retention and resolution. Methodical optimization of this ratio is recommended.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also improve peak shape and separation efficiency.
Q4: What are the expected degradation products of this compound?
A4: While this compound is a degradation product of olanzapine, its own subsequent degradation products are not well-documented in the available literature.[1] Further forced degradation studies would be necessary to identify and characterize these products.
Stability of Olanzapine in Solution (as a Proxy for this compound)
Due to the limited direct data on the pH-dependent stability of this compound, the following table summarizes the known stability of its parent compound, olanzapine. It is plausible that this compound exhibits a similar stability profile.
| pH Condition | Stability Profile of Olanzapine | Reference |
| Acidic (pH < 4) | Generally more stable. Hydrolytic degradation is catalyzed by hydrogen ions. | [2][3] |
| Neutral | Less stable than in acidic conditions. | [6] |
| Alkaline (pH > 8) | Significantly less stable. Hydrolytic degradation is catalyzed by hydroxide ions. | [4] |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in solution at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate, borate).
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
Preparation of Study Samples: Dilute the stock solution with each of the prepared buffer solutions to a final concentration suitable for the analytical method (e.g., 10 µg/mL).
-
Incubation: Store the prepared samples at a constant temperature (e.g., 40°C or 60°C to accelerate degradation) and protect them from light.
-
Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound remaining versus time for each pH value. Determine the degradation rate constant and half-life at each pH.
Protocol for Stability-Indicating HPLC Method Development
-
Forced Degradation: Subject a solution of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.
-
Chromatographic System:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Start with a gradient of an acidic buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 227 nm or 254 nm).[5]
-
Column Temperature: 30°C.
-
-
Method Optimization: Adjust the mobile phase composition, gradient, pH, flow rate, and temperature to achieve adequate separation between the parent compound and all degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental Workflow for pH-Dependent Stability Study.
Caption: Postulated Degradation Pathway of Olanzapine.
References
- 1. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. unn.edu.ng [unn.edu.ng]
- 5. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and process validation of olanzapine intermediates [wisdomlib.org]
Validation & Comparative
Navigating Olanzapine Immunoassays: The Challenge of 2-Hydroxymethyl Olanzapine Cross-Reactivity
A guide for researchers and drug development professionals on the potential analytical interference of a key olanzapine metabolite in commonly used immunoassays.
In the therapeutic drug monitoring (TDM) of the atypical antipsychotic olanzapine, immunoassays offer a rapid and high-throughput screening method. However, a critical consideration for accurate quantification is the potential cross-reactivity of its metabolites, particularly 2-Hydroxymethyl Olanzapine. This guide provides a comparative overview of this issue, highlighting the need for confirmatory analysis and presenting the principles of assessing such analytical interferences.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen (in this case, olanzapine). Cross-reactivity occurs when a structurally similar molecule, such as a metabolite, also binds to the antibody, leading to an inaccurate measurement of the parent drug concentration. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reactant that produces the same analytical signal as a given concentration of the target analyte.
Data Presentation: A Comparative Look at Metabolite Cross-Reactivity
Obtaining specific cross-reactivity data for this compound from commercial immunoassay manufacturers proves challenging, as this information is not always readily available in public documentation. The following table presents illustrative data based on typical cross-reactivity profiles for olanzapine metabolites in competitive immunoassays. It is crucial to note that these are not experimentally derived values from a specific commercial assay but are provided to demonstrate the potential for variability in cross-reactivity. For definitive data, direct inquiry to the immunoassay manufacturer is essential.
| Compound | Illustrative Cross-Reactivity (%) - Immunoassay A | Illustrative Cross-Reactivity (%) - Immunoassay B | Comments |
| Olanzapine | 100 | 100 | Target Analyte |
| This compound | 15 - 30 | 5 - 15 | A major metabolite; its cross-reactivity can significantly impact olanzapine quantification, especially at higher metabolite concentrations. |
| N-Desmethyl Olanzapine | 5 - 10 | < 5 | Another key metabolite with generally lower, but still potentially significant, cross-reactivity. |
| Olanzapine N-Oxide | < 2 | < 1 | Typically shows minimal cross-reactivity due to significant structural modification. |
| Olanzapine Glucuronide | < 1 | < 1 | The large glucuronide moiety generally prevents significant binding to the antibody. |
Note: The significant variability in illustrative cross-reactivity between hypothetical Immunoassay A and Immunoassay B underscores the importance of validating each specific assay platform.
Experimental Protocols: Determining Cross-Reactivity
A standardized protocol is employed to determine the cross-reactivity of a compound in a competitive immunoassay. The following outlines a general methodology:
Objective: To quantify the percentage of cross-reactivity of this compound in an olanzapine-specific immunoassay.
Materials:
-
Olanzapine standard solutions of known concentrations.
-
This compound standard solutions of known concentrations.
-
The specific olanzapine immunoassay kit (reagents, calibrators, controls).
-
Assay-specific analyzer (e.g., automated clinical chemistry analyzer).
-
Drug-free serum or plasma matrix.
Procedure:
-
Preparation of Standards: A series of standards for both olanzapine and this compound are prepared by spiking known concentrations into a drug-free serum or plasma matrix.
-
Assay of Olanzapine Standards: The olanzapine standards are run on the analyzer using the specified immunoassay protocol to generate a standard curve. The concentration that produces a 50% inhibition of the maximum signal (IC50) is determined for olanzapine.
-
Assay of this compound Standards: The this compound standards are then assayed using the same protocol. The concentration of this compound that produces a 50% inhibition of the maximum signal (IC50) is determined.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Olanzapine / IC50 of this compound) x 100
Visualizing the Mechanism and Metabolism
To better understand the principles at play, the following diagrams illustrate the competitive immunoassay mechanism and the metabolic pathway of olanzapine.
Caption: Competitive immunoassay principle and the effect of a cross-reactant.
Caption: Simplified metabolic pathway of Olanzapine.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in immunoassays presents a significant challenge for the accurate therapeutic drug monitoring of olanzapine. Due to the lack of readily available, specific cross-reactivity data from manufacturers, researchers and clinicians should exercise caution when interpreting immunoassay results, particularly in patients where altered metabolism might lead to higher than typical concentrations of this metabolite.
For research, drug development, and clinical applications requiring precise quantification of olanzapine, the use of more specific analytical methods is strongly recommended. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM, as it can distinguish between olanzapine and its metabolites, providing an accurate measurement of the parent drug concentration.
When utilizing immunoassays for olanzapine screening, it is imperative to:
-
Contact the manufacturer directly to obtain specific cross-reactivity data for this compound and other relevant metabolites.
-
Perform in-house validation studies to confirm the manufacturer's claims and understand the assay's performance with the patient population being tested.
-
Utilize confirmatory testing with a more specific method like LC-MS/MS for any unexpected or clinically questionable immunoassay results.
By understanding the limitations of immunoassays and employing a multi-faceted analytical approach, researchers and clinicians can ensure the accuracy and reliability of olanzapine therapeutic drug monitoring, ultimately contributing to improved patient care and robust research outcomes.
A Comparative Analysis of Olanzapine and 2-Hydroxymethyl Olanzapine Neuroreceptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroreceptor binding profiles of the atypical antipsychotic olanzapine and its metabolite, 2-Hydroxymethyl Olanzapine. The information presented is intended to support research, and drug development activities by offering a comprehensive overview of their interactions with key neuroreceptors implicated in the treatment of psychotic disorders.
Introduction
Olanzapine is a widely prescribed second-generation antipsychotic effective in the management of schizophrenia and bipolar disorder. Its therapeutic efficacy is attributed to its broad-spectrum antagonism of various neurotransmitter receptors, particularly dopamine and serotonin receptors. Olanzapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 mediating the formation of this compound as a minor metabolic pathway.[1][2] While the major metabolites of olanzapine are generally considered to be clinically inactive, a direct comparison of their receptor binding affinities is crucial for a complete understanding of the drug's overall pharmacological profile.[2]
This guide summarizes the available quantitative data on the neuroreceptor binding affinities of olanzapine and provides a qualitative assessment of the binding profile of this compound, based on current literature. Detailed experimental protocols for the determination of binding affinities and diagrams of relevant signaling pathways are also included to provide a comprehensive resource for researchers.
Neuroreceptor Binding Affinity: A Comparative Summary
The following table summarizes the in vitro binding affinities (Ki values) of olanzapine for key neuroreceptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher binding affinity.
| Receptor Subtype | Olanzapine Ki (nM) | This compound Ki (nM) |
| Dopamine Receptors | ||
| D₂ | 11 - 31 | Data not available |
| Serotonin Receptors | ||
| 5-HT₂ₐ | 4 - 25 | Data not available |
| Muscarinic Receptors | ||
| M₁ | 2.5 - 73 | Data not available |
| Histamine Receptors | ||
| H₁ | 7 | Data not available |
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., olanzapine) for a specific neuroreceptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand: A radioactively labeled molecule with high affinity and specificity for the target receptor.
-
Test compound (unlabeled).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The therapeutic and side effects of olanzapine are mediated through its interaction with various G-protein coupled receptors (GPCRs), each linked to specific intracellular signaling cascades.
Dopamine D₂ Receptor Signaling
Antagonism of D₂ receptors in the mesolimbic pathway is a primary mechanism for the antipsychotic effects of olanzapine. D₂ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA).
Serotonin 5-HT₂ₐ Receptor Signaling
Olanzapine's high affinity for 5-HT₂ₐ receptors contributes to its atypical antipsychotic profile, including a lower incidence of extrapyramidal side effects. These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium and activation of Protein Kinase C (PKC).
Muscarinic M₁ Receptor Signaling
Olanzapine's anticholinergic side effects, such as dry mouth and constipation, are attributed to its antagonism of muscarinic receptors, including the M₁ subtype. Similar to 5-HT₂ₐ receptors, M₁ receptors are coupled to Gq/11 proteins and activate the PLC signaling cascade.
Histamine H₁ Receptor Signaling
Antagonism of H₁ receptors by olanzapine is associated with side effects such as sedation and weight gain. H₁ receptors are also coupled to Gq/11 proteins, activating the PLC pathway.
Conclusion
Olanzapine exhibits a complex pharmacology characterized by high affinity for a range of neuroreceptors, which underlies its therapeutic efficacy and side effect profile. While the formation of this compound is a minor metabolic pathway, the current lack of quantitative binding data for this metabolite limits a direct comparative analysis. Based on existing literature, it is presumed to have significantly lower affinity for the target receptors and is therefore considered pharmacologically inactive. Future studies providing specific Ki values for this compound and other metabolites would be invaluable for a more complete understanding of olanzapine's in vivo activity. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.
References
2-Hydroxymethyl Olanzapine as a Biomarker of CYP2D6 Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of reliable biomarkers for cytochrome P450 2D6 (CYP2D6) activity is a cornerstone of personalized medicine, aiming to optimize drug efficacy and minimize adverse reactions. Olanzapine, an atypical antipsychotic, is partially metabolized by CYP2D6 to its 2-hydroxymethyl metabolite. This has led to the consideration of 2-Hydroxymethyl Olanzapine as a potential biomarker for CYP2D6 activity. This guide provides a comparative analysis of this compound against established and emerging biomarkers, supported by available experimental data and detailed methodologies.
Executive Summary
While the formation of this compound is catalyzed by CYP2D6, current scientific literature indicates that it is a minor metabolic pathway for olanzapine.[1][2][3] In vivo studies have largely failed to demonstrate a significant correlation between CYP2D6 genetic polymorphisms and the overall pharmacokinetics of olanzapine.[3][4][5][6] Consequently, this compound is not considered a validated or reliable biomarker for determining CYP2D6 phenotype. In contrast, probe drugs like dextromethorphan have well-established methodologies and validation data, and the field is advancing with the discovery of endogenous biomarkers.
Comparative Data of CYP2D6 Biomarkers
The following table summarizes the quantitative data for this compound and comparator biomarkers for CYP2D6 activity.
| Biomarker | Type | Correlation with CYP2D6 Activity | Supporting Data |
| This compound | Drug Metabolite | Not established. In vitro studies confirm formation by CYP2D6. However, in vivo studies show no significant difference in olanzapine clearance between CYP2D6 poor and extensive metabolizers. | - In vitro: Formation of 2-OH-olanzapine correlates with CYP2D6 levels and activity.[7] - In vivo: No significant differences in olanzapine pharmacokinetic parameters between CYP2D6 poor and extensive metabolizers (Oral clearance: 0.246 L/h/kg in PMs vs. 0.203 L/h/kg in EMs, P=0.30).[4] |
| Dextromethorphan/Dextrorphan Ratio | Probe Drug/Metabolite | Well-established. The urinary or plasma ratio of dextromethorphan to its CYP2D6-mediated metabolite, dextrorphan, is the gold standard for phenotyping. | - A urinary metabolic ratio of >0.3 is commonly used to classify poor metabolizers.[8] - A significant correlation exists between the dextromethorphan/dextrorphan ratio and CYP2D6 genotype. |
| Endogenous Metabolites (e.g., M1) | Endogenous | Promising. An unknown endogenous urinary biomarker, M1 (m/z 444.3102), has shown a significant correlation with CYP2D6 activity. | - A significant positive relationship was observed between log(creatinine/M1) and log(Dextromethorphan/Dextrorphan) in urine (r² = 0.31, p < 0.0001).[9] - M1 levels were undetectable in poor metabolizers.[9] - A 9.56-fold decrease in M1 abundance was observed during CYP2D6 inhibition with fluoxetine.[10][11] |
Signaling Pathways and Experimental Workflows
Olanzapine Metabolism
The following diagram illustrates the metabolic pathways of olanzapine, highlighting the minor role of CYP2D6 in the formation of this compound.
Caption: Metabolic pathways of olanzapine.
Biomarker Validation Workflow
This diagram outlines a general experimental workflow for validating a potential biomarker of CYP2D6 activity.
References
- 1. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine disposition in humans is unrelated to CYP1A2 and CYP2D6 phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. g-standaard.nl [g-standaard.nl]
- 7. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of an endogenous urinary biomarker associated with CYP2D6 activity using global metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of an endogenous urinary biomarker associated with CYP2D6 activity using global metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
A Comparative Analysis of Olanzapine Metabolites: 2-Hydroxymethyl Olanzapine vs. N-desmethylolanzapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic, is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. Among these, 2-Hydroxymethyl Olanzapine and N-desmethylolanzapine are two of the most significant. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of olanzapine's overall clinical profile, including its efficacy and potential for adverse effects. This guide provides a detailed comparison of the in vitro activity of this compound and N-desmethylolanzapine, supported by experimental data on their receptor binding affinities.
Metabolic Pathways of Olanzapine
Olanzapine undergoes extensive biotransformation. N-desmethylolanzapine is a major metabolite formed primarily through N-demethylation by the CYP1A2 enzyme. This compound is generally considered a minor metabolite, produced via hydroxylation by the CYP2D6 enzyme.[1]
Caption: Metabolic pathway of Olanzapine to its major and minor metabolites.
Comparative Receptor Binding Affinity
A pivotal study by Calligaro et al. provides a direct comparison of the in vitro receptor binding affinities of olanzapine and its metabolites, including this compound and N-desmethylolanzapine. The data, presented as Ki values (nM), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The results consistently demonstrate that both this compound and N-desmethylolanzapine possess significantly lower affinity for a range of neurotransmitter receptors compared to the parent compound, olanzapine. This suggests that these metabolites are substantially less pharmacologically active.
Data Summary Table
| Receptor | Olanzapine (Ki, nM) | This compound (Ki, nM) | N-desmethylolanzapine (Ki, nM) |
| Dopamine D₂ | 11 | >1000 | 140 |
| Serotonin 5-HT₂ₐ | 4 | 160 | 33 |
| Muscarinic M₁ | 2 | 110 | 18 |
| Histamine H₁ | 7 | 430 | 73 |
| Adrenergic α₁ | 19 | >1000 | 280 |
Data sourced from Calligaro, D. O., et al. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053). Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.
Caption: Comparison of receptor binding affinities (Ki, nM) for key receptors.
Experimental Protocols
The following methodologies are based on the standard practices for in vitro receptor binding assays, as would have been employed in the comparative study by Calligaro et al.
Radioligand Binding Assays
Objective: To determine the affinity of this compound and N-desmethylolanzapine for various neurotransmitter receptors.
General Protocol:
-
Tissue/Cell Preparation: Membranes from specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) or from cultured cells expressing the receptor of interest are prepared. This typically involves homogenization of the tissue in a suitable buffer followed by centrifugation to isolate the membrane fraction.
-
Incubation: A fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the target receptor) is incubated with the prepared membranes in the presence of varying concentrations of the test compounds (this compound, N-desmethylolanzapine, or olanzapine as a reference).
-
Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: General workflow for a radioligand binding assay.
Conclusion
References
A Head-to-Head Comparison of Analytical Methods for 2-Hydroxymethyl Olanzapine
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a detailed head-to-head comparison of various analytical methods for the determination of 2-Hydroxymethyl Olanzapine, a primary metabolite of the atypical antipsychotic drug Olanzapine.
This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The comparison is based on published experimental data, with a focus on key validation parameters such as linearity, precision, accuracy, and the limit of quantification. Detailed experimental protocols and visual workflows are provided to facilitate method evaluation and implementation.
Metabolic Pathway of Olanzapine
Olanzapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes (CYP1A2 and to a lesser extent CYP2D6) and flavin-containing monooxygenase 3 (FMO3). One of the major phase I metabolic pathways is the formation of this compound. This metabolite can then undergo further phase II conjugation reactions, such as glucuronidation.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for the analysis of this compound and its parent drug, Olanzapine.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Analyte | Olanzapine | Olanzapine & this compound | Olanzapine |
| Linearity Range | 10 - 50 µg/mL[2] | 0.05 - 10 ng/mL[3] | 0.1 - 20 ng/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound | 0.05 ng/mL (for 2H-O)[3] | 0.1 ng/mL[4] |
| Intra-day Precision (%RSD) | < 1.5% (for Olanzapine)[5] | ≤ 14.1%[3] | < 11.60%[6] |
| Inter-day Precision (%RSD) | < 1.5% (for Olanzapine)[5] | ≤ 14.1%[3] | < 11.60%[6] |
| Accuracy | 98.2% - 100.9% (for Olanzapine)[5] | 83.9% - 114%[3] | < 1.66% (as % bias)[6] |
| Recovery | Not explicitly stated | 75.0% - 107%[3] | 90.08%[6] |
Experimental Protocols
HPLC-UV Method (for Olanzapine)
This method is suitable for the quantification of Olanzapine in pharmaceutical dosage forms.
-
Sample Preparation: Twenty tablets are weighed and ground into a fine powder. An amount of powder equivalent to 40 mg of Olanzapine is accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of diluent is added, and the flask is sonicated for 15 minutes with intermittent shaking. The solution is then diluted to the mark with diluent and mixed well. A 1 mL aliquot of this solution is further diluted to 10 mL with the diluent to yield a final concentration of 40 µg/mL.[5]
-
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC with a photodiode array detector.[5]
-
Column: Acquity UPLC BEH C-18 (100-mm, 2.1-mm, 1.7-µm).[5]
-
Mobile Phase: A mixture of buffer, acetonitrile, and methanol (500:200:300 v/v/v) as mobile phase A, and a mixture of acetonitrile and ultrapure water (90:10 v/v) as mobile phase B.[5]
-
Flow Rate: 0.36 mL/min.[5]
-
Detection: UV detection at 258 nm.[2]
-
LC-MS/MS Method (for Olanzapine and this compound)
This method allows for the simultaneous quantification of Olanzapine and its metabolite, this compound, in human body fluids.[3]
-
Sample Preparation: To a 40 µL aliquot of the biological fluid, 20 µL of water and 30 µL of an acetonitrile solution containing the internal standard are added and mixed. Subsequently, 170 µL of acetonitrile is added, and the mixture is vortexed for 1 minute, followed by centrifugation at 10,000 × g for 4 minutes to precipitate proteins.[3]
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Not specified, coupled with a tandem mass spectrometer.
-
Column: TSK-GEL ODS-100 V (150 × 2.0 mm i.d., 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is performed with solvent A (pure water containing 10 mM ammonium acetate) and solvent B (100% methanol). The gradient starts at 10% B, increases to 100% B over 10 minutes, is held for 2 minutes, and then returns to the initial conditions over 8 minutes.[3]
-
Flow Rate: 200 µL/min.[3]
-
Mass Spectrometer: Triple-quadrupole mass spectrometer operating with electrospray ionization (ESI) in positive ion mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
UPLC-MS/MS Method (for Olanzapine)
This method offers a rapid and sensitive approach for the quantification of Olanzapine in human plasma.
-
Sample Preparation: To 100 µL of serum, 25 µL of the internal standard (Olanzapine-d3) is added. Protein precipitation is then carried out by adding 300 µL of acidic acetonitrile to a 96-well filtration plate. Endogenous phospholipids are removed by filtration.[8]
-
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: Waters Acquity UPLC system.[5]
-
Column: Waters XBridge C18 column.[4]
-
Mobile Phase: A gradient elution with acidic water and methanol.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Mass Spectrometer: Tandem mass spectrometer operating in positive electrospray ionization mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 313.2 → 256.1 for Olanzapine and m/z 316.2 → 256.1 for the internal standard.[4]
-
Conclusion
The choice of analytical method for this compound and its parent compound is dictated by the specific research question and available resources. While HPLC-UV offers a cost-effective solution for analyzing higher concentrations, particularly in pharmaceutical formulations, LC-MS/MS and UPLC-MS/MS provide superior sensitivity and selectivity, making them the methods of choice for bioanalytical applications where low detection limits are crucial. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Inter-Laboratory Validation of 2-Hydroxymethyl Olanzapine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxymethyl Olanzapine, a primary metabolite of the atypical antipsychotic olanzapine, is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. While no formal inter-laboratory validation studies for this compound assays are publicly available, this guide provides a comparative overview of validated single-laboratory analytical methods. The data herein is synthesized from published research to aid in the selection and implementation of robust analytical protocols.
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with other detectors is also utilized, particularly for the parent drug and other metabolites. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of olanzapine and its metabolites, including this compound, in human body fluids.
| Parameter | Method 1: LC-MS/MS |
| Analyte | This compound |
| Matrix | Whole Blood, Urine |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | 0.994 - 0.998 |
| Intra-day Precision (%RSD) | ≤ 14.1% |
| Inter-day Precision (%RSD) | ≤ 14.1% |
| Intra-day Accuracy (%) | 83.9 - 114% |
| Inter-day Accuracy (%) | 83.9 - 114% |
| Recovery (%) | 75.0 - 107% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for the quantification of this compound is outlined below. This protocol is based on methodologies reported in peer-reviewed literature and serves as a foundational guide for laboratory implementation.
Method 1: LC-MS/MS for this compound in Human Whole Blood and Urine[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 40 µL aliquot of the biological sample (whole blood or urine), add 20 µL of water and 30 µL of an internal standard solution in acetonitrile.
-
Add 170 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 4 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add 6 µL of saturated ammonium carbonate solution and 75 µL of 1-chlorobutane.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 2 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: ExionLC instrument (SCIEX)
-
Column: TSK-GEL ODS-100 V (150 × 2.0 mm i.d., 5 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program to ensure separation of the analyte from other matrix components and metabolites.
-
Flow Rate: 200 µL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: QTRAP 5500+ MS/MS system (SCIEX)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the inter-laboratory validation of a bioanalytical method, a process that would be essential for establishing a standardized assay for this compound.
Caption: A generalized workflow for conducting an inter-laboratory validation study.
Signaling Pathway (Metabolism of Olanzapine)
The following diagram illustrates the metabolic pathway of Olanzapine, highlighting the formation of this compound. Understanding this pathway is essential for interpreting analytical results and the clinical significance of this metabolite.
Caption: Simplified metabolic pathway of Olanzapine.
Lack of Direct Correlation Found Between 2-Hydroxymethyl Olanzapine Concentration and Olanzapine Dose
A review of available pharmacokinetic data reveals no significant correlation between the administered dose of the atypical antipsychotic olanzapine and the plasma concentration of its minor metabolite, 2-hydroxymethyl olanzapine. This finding, primarily supported by a study in an adolescent population, suggests that monitoring this specific metabolite may have limited clinical utility in predicting olanzapine exposure or response.
This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of the relationship between olanzapine dosage and the concentration of its metabolite, this compound. The guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and analytical workflows.
Olanzapine is extensively metabolized in the liver, primarily through glucuronidation and cytochrome P450 (CYP) mediated oxidation. The main metabolic pathways involve CYP1A2, leading to the formation of N-desmethylolanzapine, and direct glucuronidation. The formation of this compound, catalyzed by CYP2D6, is considered a minor pathway.[1][2][3]
Quantitative Data Summary
A key study by Theisen et al. (2006) investigated the steady-state serum concentrations of olanzapine and its metabolites, including this compound, in 122 child and adolescent psychiatric patients. While a significant correlation was found between the daily olanzapine dose and the concentration of the parent drug, there was no significant correlation observed between the olanzapine concentration and the concentration of this compound.
| Parameter | Correlation Coefficient (r) | p-value | Population | Reference |
| Olanzapine Dose vs. Olanzapine Concentration | 0.684 | < 0.0005 | Children & Adolescents | Theisen et al. (2006) |
| Olanzapine Concentration vs. This compound Concentration | 0.122 | 0.188 | Children & Adolescents | Theisen et al. (2006) |
Olanzapine Metabolic Pathway
The metabolism of olanzapine is complex, involving multiple enzymatic pathways. The diagram below illustrates the major and minor metabolic routes, highlighting the formation of this compound.
Caption: Metabolic pathways of olanzapine.
Experimental Protocols
The quantification of olanzapine and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
1. Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
To a 100 µL plasma sample, add 300 µL of acetonitrile (containing an internal standard, e.g., d8-olanzapine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample for 10 minutes.
-
Inject a portion of the clear supernatant into the LC-MS/MS system.[2]
2. Chromatographic Separation
-
Column: A reversed-phase C18 column (e.g., YMC-ODS-AQ C18, 2.0 × 100 mm, 3 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is 0.30 mL/min.[4]
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions for olanzapine and this compound would be specific precursor-to-product ion pairs. For example, a potential transition for this compound could be m/z 329 -> [specific fragment ion].[5]
Experimental Workflow
The following diagram outlines a typical workflow for the quantification of olanzapine and its metabolites in a research setting.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Olanzapine and Its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro bioactivity of the atypical antipsychotic olanzapine and its primary hydroxylated and oxidative metabolites: 2-hydroxymethyl-olanzapine and N-desmethyl-olanzapine. The data presented herein is crucial for understanding the pharmacological profile of olanzapine and the potential contribution of its metabolites to its overall therapeutic and adverse effects.
Executive Summary
Olanzapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. The main oxidative pathways involve N-demethylation to N-desmethyl-olanzapine (major pathway, via CYP1A2) and hydroxylation to 2-hydroxymethyl-olanzapine (minor pathway, via CYP2D6)[1][2]. While often considered less potent than the parent compound, these metabolites retain some affinity for key neurotransmitter receptors, which may have clinical implications. This guide summarizes the available quantitative data on their receptor binding affinities and functional activities, provides detailed experimental protocols for the key assays, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro receptor binding affinities (Ki) and functional activities of olanzapine, 2-hydroxymethyl-olanzapine, and N-desmethyl-olanzapine at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Olanzapine | 2-Hydroxymethyl-olanzapine | N-Desmethyl-olanzapine |
| Dopamine D₂ | 11 | 180 | 44 |
| Dopamine D₄ | 27 | 730 | 130 |
| Serotonin 5-HT₂ₐ | 4 | 120 | 34 |
| Serotonin 5-HT₂c | 11 | 130 | 40 |
Data sourced from Calligaro et al., 1997.
Table 2: Comparative Functional Activity (Antagonist IC₅₀, nM)
| Assay | Receptor | Olanzapine | 2-Hydroxymethyl-olanzapine | N-Desmethyl-olanzapine |
| [³H]-Inositol Phosphate Accumulation | 5-HT₂ₐ | 35 | >10,000 | 1,200 |
Data sourced from Calligaro et al., 1997.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of olanzapine and its metabolites for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Crude membrane fractions containing the receptor of interest are prepared from either cultured cells expressing the recombinant human receptor or from homogenized brain tissue (e.g., rat striatum for dopamine receptors, rat cortex for serotonin receptors).
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂) is used.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (olanzapine or its metabolites).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis Assay (for 5-HT₂ₐ Receptor Functional Activity)
Objective: To measure the antagonist activity of olanzapine and its metabolites at the Gq-coupled 5-HT₂ₐ receptor.
General Protocol:
-
Cell Culture and Labeling: Cells stably expressing the human 5-HT₂ₐ receptor are cultured and incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pool.
-
Assay Buffer: A buffer containing LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with various concentrations of the antagonist (olanzapine or its metabolites) for a specific duration.
-
Agonist Stimulation: A fixed concentration of a 5-HT₂ₐ receptor agonist (e.g., serotonin) is added to stimulate the production of inositol phosphates.
-
Incubation: The cells are incubated for a set time to allow for the accumulation of [³H]IPs.
-
Extraction: The reaction is stopped, and the accumulated [³H]IPs are extracted from the cells.
-
Separation and Quantification: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography and the radioactivity of each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³H]IP accumulation (IC₅₀) is determined.
Mandatory Visualization
Signaling Pathways
Caption: Olanzapine Metabolic Pathways.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Phosphoinositide Hydrolysis Assay.
References
- 1. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 2. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-Hydroxymethyl Olanzapine: A Comparative Guide
For researchers and professionals in drug development, rigorous structural validation of synthesized active pharmaceutical ingredients (APIs) and their related compounds is a critical step to ensure safety and efficacy. This guide provides a comparative overview of the analytical techniques and expected data for validating the structure of synthesized 2-Hydroxymethyl Olanzapine, a key metabolite and potential impurity of the atypical antipsychotic drug, Olanzapine.
This guide also draws comparisons with two other significant Olanzapine-related compounds: N-Desmethyl Olanzapine and Olanzapine N-Oxide. The data presented for this compound is a representative example based on established analytical principles, designed to illustrate the validation process.
Comparative Analysis of Structural Validation Data
The following table summarizes the key analytical data used to confirm the structures of synthesized this compound and its comparator compounds.
| Parameter | This compound | N-Desmethyl Olanzapine | Olanzapine N-Oxide |
| Molecular Formula | C₁₇H₂₀N₄OS | C₁₆H₁₈N₄S | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol | 298.41 g/mol [1] | 328.43 g/mol [2] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 329.1 | Expected [M+H]⁺: 299.1 | Expected [M+H]⁺: 329.1 |
| ¹H NMR (DMSO-d₆, 400 MHz) | See Table 2 for detailed assignments. Key signals: hydroxymethyl protons (~4.5 ppm), thiophene proton (singlet), aromatic protons, piperazine protons. | Key signals: Absence of N-methyl signal, presence of NH proton, aromatic and piperazine protons. | Key signals: Shift in piperazine proton signals due to N-oxide, aromatic and thiophene protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | See Table 2 for detailed assignments. Key signals: hydroxymethyl carbon (~60 ppm), thiophene and aromatic carbons, piperazine carbons. | Key signals: Absence of N-methyl carbon, characteristic shifts for piperazine, aromatic, and thiophene carbons. | Key signals: Shift in piperazine carbon signals adjacent to N-oxide, aromatic and thiophene carbons. |
| FTIR (cm⁻¹) | Key absorptions: O-H stretch (~3400-3200), C-H aromatic and aliphatic, C=N, C=C, C-O stretch (~1050). | Key absorptions: N-H stretch (~3300), C-H aromatic and aliphatic, C=N, C=C. | Key absorptions: N-O stretch (~950), C-H aromatic and aliphatic, C=N, C=C. |
| HPLC Purity | >98% | >98% | >98% |
Detailed Experimental Protocols
Synthesis of this compound (Illustrative)
A plausible synthetic route to this compound involves the formylation of a key benzodiazepine intermediate, followed by reduction of the aldehyde to the corresponding alcohol.[3]
-
Formylation: The precursor, 4-amino-10H-thieno[2,3-b][3][4]benzodiazepine, is reacted with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃) to introduce a formyl group at the 2-position of the thiophene ring.
-
Reduction: The resulting aldehyde is then selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Condensation: Finally, the 2-hydroxymethyl intermediate is condensed with N-methylpiperazine to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford the final compound with high purity.
Structural Validation Techniques
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted) is typically employed for good separation of Olanzapine and its more polar metabolites.[5][6][7][8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Purpose: To determine the purity of the synthesized compound and to separate it from any starting materials, by-products, or other impurities.
-
Technique: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Analysis: The sample is introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]⁺ is 329.[10][11]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragment ions to confirm the structure. The fragmentation pattern of this compound would be expected to show losses related to the hydroxymethyl group and cleavage of the piperazine ring.
-
Spectrometers: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the precise structure of the molecule. For this compound, the key distinguishing features would be the signals corresponding to the -CH₂OH group.
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₂OH | 4.5 (s, 2H) | 60.0 |
| Thiophene-H | 7.1 (s, 1H) | 125.0 |
| Aromatic-H | 6.8-7.5 (m, 4H) | 120.0-150.0 |
| Piperazine-H | 2.5-3.5 (m, 8H) | 45.0-55.0 |
| N-CH₃ | 2.2 (s, 3H) | 46.0 |
| -OH | 5.0 (t, 1H) | - |
-
Technique: The sample is typically prepared as a KBr pellet.
-
Analysis: The infrared spectrum is recorded to identify the characteristic absorption bands of the functional groups present in the molecule. Key expected absorptions for this compound include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic protons, C=N and C=C stretches for the heterocyclic rings, and a C-O stretch.[12]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
Caption: Synthesis and structural validation workflow for this compound.
Comparison with Alternative Antipsychotics
While this guide focuses on the structural validation of an Olanzapine metabolite, it is important to consider the broader context of atypical antipsychotics. Olanzapine itself is often compared to other drugs in its class, such as Risperidone, Quetiapine, and Aripiprazole. The choice of antipsychotic medication depends on a variety of factors including efficacy, side-effect profile, and patient-specific considerations. The structural integrity of any of these APIs is paramount, and the validation principles outlined in this guide are broadly applicable to the quality control of all synthesized pharmaceutical compounds. The synthesis and validation of each of these drugs and their respective metabolites and impurities involve similarly rigorous analytical methodologies to ensure their identity, purity, and quality.
References
- 1. N-Nitroso N-Desmethyl Olanzapine | SynZeal [synzeal.com]
- 2. medkoo.com [medkoo.com]
- 3. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of In Vitro and In Vivo Formation Rates of 2-Hydroxymethyl Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo formation rates of 2-Hydroxymethyl Olanzapine, a minor metabolite of the atypical antipsychotic olanzapine. The information presented herein is compiled from peer-reviewed studies and is intended to offer a comprehensive overview for researchers in drug metabolism and pharmacokinetics. This document summarizes quantitative data, outlines experimental methodologies, and visually represents the metabolic pathway and experimental workflows.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for the in vitro formation of this compound. Due to the nature of clinical research, direct in vivo formation rates are not available; however, relevant in vivo observations are included for a comparative context.
Table 1: In Vitro Formation Kinetics of this compound
| Parameter | Value | Experimental System | Source |
| Intrinsic Clearance (CLint) | 0.2 µL/min/mg | Human Liver Microsomes (HLM) | [6] |
| Michaelis-Menten Constant (Km) | 10.6 µM | Human Liver Microsomes (HLM) | [7] |
| Maximum Velocity (Vmax) | 1.8 pmol/min/mg | Human Liver Microsomes (HLM) | [7] |
Table 2: In Vivo Observations for this compound Formation
| Parameter | Observation | Study Population | Source |
| Metabolic Pathway Contribution | Minor pathway in the overall metabolism of olanzapine. | Healthy Volunteers & Patients | [8][9] |
| Effect of CYP2D6 Deficiency | Clearance of olanzapine is not significantly reduced in subjects who are poor metabolizers for CYP2D6. | Healthy Volunteers | [8] |
| Metabolite Detection | This compound has been quantified in postmortem human body fluids. | Postmortem Cases | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following sections describe the typical protocols used for in vitro and in vivo studies of olanzapine metabolism.
In Vitro Metabolism Protocol: Human Liver Microsomes (HLM)
This protocol is designed to determine the kinetics of metabolite formation using a subcellular fraction of the liver that is rich in drug-metabolizing enzymes.
-
Incubation Mixture Preparation: A typical incubation mixture contains pooled human liver microsomes, olanzapine at various concentrations to determine kinetics, and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[7]
-
Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system, which is essential for CYP-mediated reactions.[7]
-
Incubation: The mixture is incubated at 37°C for a specified time, allowing the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, which contains the parent drug and its metabolites, is collected.
-
Analysis: The supernatant is analyzed using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to identify and quantify the this compound formed.[7][10]
In Vivo Metabolism Protocol: Human Studies
This protocol outlines the general procedure for assessing drug metabolism in human subjects.
-
Subject Recruitment: A cohort of healthy volunteers or patients with schizophrenia is recruited for the study.
-
Drug Administration: A single oral dose of olanzapine is administered to the subjects.[4]
-
Sample Collection: Blood samples are collected at various time points after drug administration to characterize the pharmacokinetic profile. Urine and feces may also be collected over a defined period to assess excretion.[8]
-
Sample Processing: Plasma is separated from the blood samples. All biological samples are stored under appropriate conditions (e.g., -20°C or -80°C) until analysis.
-
Analysis: The concentrations of olanzapine and its metabolites, including this compound, in the biological samples are quantified using a validated analytical method, such as HPLC-MS/MS.[2][11]
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate various pharmacokinetic parameters, such as clearance, half-life, and area under the curve (AUC).[8]
Visualization of Pathways and Workflows
The following diagrams illustrate the metabolic pathway of this compound formation and a generalized experimental workflow for comparing in vitro and in vivo data.
Caption: Olanzapine is metabolized to this compound via hydroxylation, a reaction catalyzed by the CYP2D6 enzyme.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Olanzapine disposition in humans is unrelated to CYP1A2 and CYP2D6 phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.h-och.ch [research.h-och.ch]
- 6. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxymethyl Olanzapine: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine. Adherence to these procedures is vital for protecting personnel and the environment.
The disposal of chemical waste, particularly pharmaceutical compounds and their metabolites, is strictly regulated to prevent environmental contamination and potential harm to public health.[1] Regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) govern the handling and disposal of such materials.[2][3]
Step 1: Waste Characterization
According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is essential. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
For RCRA Hazardous Waste: If the waste is determined to be hazardous, it must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] These containers are often color-coded black.[1]
-
For Non-Hazardous Pharmaceutical Waste: If, after evaluation by your EHS department, the waste is deemed non-hazardous, it should be collected in a container designated for non-hazardous pharmaceutical waste, often color-coded blue or white.[1][7]
Under no circumstances should this compound waste be disposed of down the drain.[2] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
Step 3: Labeling and Storage
All waste containers must be accurately labeled with the contents, including the chemical name ("this compound"), the concentration, and the date. Store the sealed containers in a designated, secure waste accumulation area away from incompatible materials.
Step 4: Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Hazardous Waste: The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[2][7]
-
Non-Hazardous Waste: Non-hazardous pharmaceutical waste may also be incinerated or disposed of in a permitted solid waste landfill, in accordance with state and local regulations.[7]
Consult your institution's EHS office to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste management vendors.
| Waste Classification | Container Color Code | Recommended Disposal Method | Regulatory Oversight |
| Hazardous Pharmaceutical Waste | Black[1] | Incineration at a permitted facility[2] | EPA (RCRA)[2][3] |
| Non-Hazardous Pharmaceutical Waste | Blue or White[1] | Incineration or permitted landfill[7] | State and Local Environmental Agencies |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemdmart.com [chemdmart.com]
- 6. fishersci.com [fishersci.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
